molecular formula C50H52N7O+ B1192613 Cyanine5.5 tetrazine

Cyanine5.5 tetrazine

货号: B1192613
分子量: 767.0 g/mol
InChI 键: WNOURMMJXOBPLR-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyanine5.5 is a far red emitting dye for in vivo imaging and applications requiring low background. This Cyanine5.5 derivative contains tetrazine moiety that reacts with trans-cyclooctenes, cyclopropenes, and some strained cyclooctynes with the formation of stable conjugates. This labeling reaction is extremely fast, and can be used in vivo.

属性

分子式

C50H52N7O+

分子量

767.0 g/mol

IUPAC 名称

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide

InChI

InChI=1S/C50H51N7O/c1-34-52-54-48(55-53-34)38-26-24-35(25-27-38)33-51-45(58)23-11-8-16-32-57-42-31-29-37-18-13-15-20-40(37)47(42)50(4,5)44(57)22-10-7-9-21-43-49(2,3)46-39-19-14-12-17-36(39)28-30-41(46)56(43)6/h7,9-10,12-15,17-22,24-31H,8,11,16,23,32-33H2,1-6H3/p+1

InChI 键

WNOURMMJXOBPLR-UHFFFAOYSA-O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Cyanine5.5 tetrazine

产品来源

United States

Foundational & Exploratory

Synthesis and purification of Cyanine5.5 tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Cyanine5.5 Tetrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to reactive chemical handles is a cornerstone of modern biomedical research, enabling the precise visualization of biological processes. Cyanine5.5 (Cy5.5), a far-red emitting fluorophore, is particularly valuable for in vivo imaging due to its favorable tissue penetration and low autofluorescence. Tetrazines are a class of bioorthogonal reactants that participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific click chemistry reactions currently known.[1][2] The resulting Cy5.5-tetrazine conjugate is a powerful tool for labeling biomolecules modified with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), facilitating applications in targeted drug delivery, molecular imaging, and diagnostics.[1][]

This guide provides a comprehensive overview of the synthetic and purification strategies for producing high-purity Cy5.5-tetrazine, intended for researchers in chemistry, biology, and drug development.

Synthetic Strategy Overview

The synthesis of Cy5.5-tetrazine is typically achieved through a modular, two-stage process. This approach ensures that the sensitive cyanine (B1664457) dye is not subjected to the harsh conditions often required for the initial formation of the tetrazine ring.[4]

  • Stage 1: Synthesis of an Amine-Functionalized Tetrazine. A suitable tetrazine core bearing a reactive handle, most commonly a primary amine, is synthesized. A widely used precursor is (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine. The synthesis of the tetrazine ring itself can be accomplished via several methods, including the classic Pinner synthesis or more modern metal-catalyzed approaches that offer improved yields for certain substrates.

  • Stage 2: Amide Coupling to Cy5.5 NHS Ester. The amine-functionalized tetrazine is then covalently linked to a commercially available, amine-reactive derivative of the Cy5.5 dye, typically Cyanine5.5 N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.

The overall workflow is depicted below.

G cluster_0 Stage 1: Tetrazine Synthesis cluster_1 Stage 2: Conjugation & Purification Nitrile Amine-Protected Nitrile Dihydrotetrazine Dihydrotetrazine Intermediate Nitrile->Dihydrotetrazine Hydrazine (B178648) Hydrazine Hydrazine->Dihydrotetrazine Oxidation Oxidation (e.g., NaNO2) Dihydrotetrazine->Oxidation AmineTetrazine Amine-Functionalized Tetrazine Oxidation->AmineTetrazine Coupling Amide Coupling Reaction AmineTetrazine->Coupling Conjugation Partner Cy55NHS Cy5.5 NHS Ester Cy55NHS->Coupling Crude Crude Cy5.5-Tetrazine Coupling->Crude Purification HPLC Purification Crude->Purification FinalProduct Pure Cy5.5-Tetrazine Purification->FinalProduct

Figure 1: Overall workflow for the synthesis and purification of Cy5.5-tetrazine.

Experimental Protocols

Stage 1: Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine

This protocol is adapted from established methods for synthesizing asymmetric tetrazines.

Materials:

Procedure:

  • Combine 4-(aminomethyl)benzonitrile (2 mmol) and acetamidine hydrochloride (10 mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution: This reaction is exothermic and generates ammonia (B1221849) gas; perform in a well-ventilated fume hood.

  • Allow the reaction to stir at 80°C for 30 minutes.

  • Cool the reaction mixture to room temperature. The mixture contains the dihydrotetrazine intermediate.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slowly add the crude dihydrotetrazine mixture to the sodium nitrite solution, followed by the dropwise addition of 2% aqueous HCl to facilitate oxidation. The solution should turn a characteristic pink or purple color, indicating tetrazine formation.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) (DCM).

  • Combine the organic fractions, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo to yield the crude amine-functionalized tetrazine.

  • The crude product should be purified by column chromatography or preparative HPLC before proceeding. Yields for this type of synthesis typically range from 15-25%.

Stage 2: Conjugation of Cy5.5 NHS Ester to Tetrazine-Amine

Materials:

  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine (Tetrazine-Amine)

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base

  • Reversed-phase HPLC system for purification

Procedure:

  • Dissolve Cy5.5 NHS ester (1 molar equivalent) in anhydrous DMF or DMSO.

  • In a separate vial, dissolve the purified Tetrazine-Amine (1.5-2 molar equivalents) in anhydrous DMF or DMSO. Add DIPEA (3-4 molar equivalents) to act as a base.

  • Add the Cy5.5 NHS ester solution dropwise to the stirring Tetrazine-Amine solution.

  • Protect the reaction from light by wrapping the vial in aluminum foil and allow it to stir at room temperature for 4-6 hours or overnight.

  • The reaction progress can be monitored by analytical HPLC or LC-MS.

  • Upon completion, the crude product is ready for purification.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification is critical to remove unreacted starting materials and byproducts. Reversed-phase HPLC (RP-HPLC) is the method of choice.

Procedure:

  • Dilute the crude reaction mixture with the initial mobile phase buffer (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA).

  • Inject the diluted sample onto a preparative C18 RP-HPLC column.

  • Elute the product using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might run from 5% to 95% acetonitrile over 30-40 minutes.

  • Monitor the elution at two wavelengths: ~280 nm (for general aromatics) and ~675 nm (the absorbance maximum of Cy5.5).

  • The Cy5.5-tetrazine conjugate will be a colored fraction that is typically more retained (elutes later) than the unconjugated Cy5.5 dye.

  • Collect the fractions corresponding to the main product peak.

  • Confirm the identity and purity of the collected fractions using LC-MS.

  • Lyophilize the pure fractions to obtain the final product as a dark blue solid.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

Table 1: Typical Physicochemical Properties of Cy5.5-Tetrazine

Property Value Source
Molecular Weight ~911.96 g/mol
Molecular Formula C₅₀H₅₂N₇F₆OP
Excitation Max (Abs) ~675-684 nm
Emission Max (Em) ~694-710 nm
Extinction Coefficient ~209,000 M⁻¹cm⁻¹

| Purity (by HPLC) | >95% | |

Table 2: Representative HPLC Purification Parameters

Parameter Specification
Column Preparative Reversed-Phase C18 (e.g., 19 x 100 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 10-15 mL/min

| Detection | 675 nm (Cy5.5) and 520 nm (Tetrazine) |

Application: Bioorthogonal Labeling Workflow

The primary application of Cy5.5-tetrazine is in the iEDDA reaction with a TCO-modified biomolecule (e.g., an antibody or protein). This reaction is extremely fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native processes.

The workflow for labeling a TCO-modified antibody for targeted cell imaging is outlined below.

G cluster_0 Preparation cluster_1 Bioorthogonal Reaction cluster_2 Detection & Analysis TCO_Protein TCO-Modified Antibody Incubation Incubate Antibody with Target Cells TCO_Protein->Incubation Cy55_Tz Cy5.5-Tetrazine (This Guide) Addition Add Cy5.5-Tetrazine to System Cy55_Tz->Addition Incubation->Addition Ligation iEDDA Ligation (in situ) Addition->Ligation Wash Wash to Remove Unbound Probe Ligation->Wash Imaging Fluorescence Imaging (e.g., IVIS, Microscopy) Wash->Imaging Analysis Data Analysis Imaging->Analysis

Figure 2: Workflow for targeted cell labeling using Cy5.5-tetrazine and iEDDA chemistry.

References

An In-depth Technical Guide to the Spectral Properties of Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral properties of Cyanine5.5 tetrazine, a far-red fluorescent probe integral to advanced biological imaging and diagnostic applications. Detailed experimental protocols for the characterization of its spectral characteristics are presented, alongside a visual representation of a key experimental workflow.

Core Spectral and Photophysical Properties

Cyanine5.5 (Cy5.5) tetrazine is a derivative of the Cy5.5 dye, functionalized with a tetrazine moiety. This modification allows for its participation in bioorthogonal inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, enabling the specific labeling of biomolecules.[1][2] Its fluorescence in the far-red to near-infrared (NIR) region is particularly advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[1][3]

The following table summarizes the key quantitative spectral and photophysical parameters of this compound, compiled from various sources. These values can vary slightly depending on the solvent and conjugation state.

PropertyValueReference
Excitation Maximum (λex) 673 - 684 nm[4]
Emission Maximum (λem) 691 - 710 nm
Molar Extinction Coefficient (ε) 198,000 - 211,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.20 - 0.27

Experimental Protocols

The accurate determination of the spectral properties of this compound is crucial for its effective application. The following protocols outline the standard methodologies for these measurements.

Determination of Excitation and Emission Spectra

This protocol describes the procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Instrumentation:

  • Spectrofluorometer equipped with an excitation and an emission monochromator.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO)). The concentration should be adjusted to ensure the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the known absorption maximum of this compound (approximately 675 nm).

    • Scan the emission monochromator across a wavelength range that encompasses the expected emission, typically from 680 nm to 800 nm.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan the excitation monochromator across a wavelength range that encompasses the expected absorption, typically from 600 nm to 700 nm.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength and is determined using a spectrophotometer according to the Beer-Lambert law.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound of known concentrations in a suitable solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the absorption maximum (λmax), which is typically the same as the excitation maximum (λex).

  • Calculation:

    • Plot a graph of absorbance versus concentration.

    • The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

Instrumentation:

  • Spectrofluorometer.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. A suitable standard for this spectral region could be another cyanine (B1664457) dye with a well-characterized quantum yield.

  • Absorbance Measurement: Prepare dilute solutions of both the this compound sample and the standard, ensuring the absorbance of each at its respective excitation wavelength is below 0.1. Measure the absorbance of each solution at the excitation wavelength to be used for fluorescence measurements.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of both the sample and the standard, using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the bioorthogonal labeling of a target molecule with this compound via an inverse electron-demand Diels-Alder (IEDDA) reaction.

experimental_workflow cluster_preparation Preparation cluster_reaction Bioorthogonal Reaction (IEDDA) cluster_analysis Analysis Target Target Molecule (e.g., TCO-modified protein) Incubation Incubation Target->Incubation Cy5_5_Tz This compound Solution Cy5_5_Tz->Incubation Purification Purification (e.g., SEC) Incubation->Purification Labeled Product Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization Imaging Fluorescence Imaging (e.g., In Vivo, Cellular) Purification->Imaging

Caption: Workflow for bioorthogonal labeling using this compound.

This diagram outlines the key stages, from the preparation of the target molecule and the fluorescent probe to the IEDDA reaction and subsequent analysis of the labeled product. This workflow is central to the application of this compound in targeted imaging and drug delivery research.

References

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction with Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inverse-electron-demand Diels-Alder (IEDDA) reaction has emerged as a powerful tool in bioconjugation, offering exceptionally fast kinetics and high specificity in complex biological environments. This guide provides a comprehensive technical overview of the IEDDA reaction utilizing a Cyanine5.5 (Cy5.5) tetrazine conjugate. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively employ this bioorthogonal chemistry in their work. This document details the core principles of the reaction, presents key quantitative data for Cy5.5-tetrazine, provides detailed experimental protocols for its application in protein labeling and live-cell imaging, and visualizes critical workflows and pathways.

Core Principles of the IEDDA Reaction with Cyanine5.5 Tetrazine

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, typically a strained alkene such as a trans-cyclooctene (B1233481) (TCO).[1] Unlike the conventional Diels-Alder reaction, the IEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

The reaction with a tetrazine derivative proceeds through a rapid cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[2][3] This irreversible loss of N₂ drives the reaction to completion.

When Cyanine5.5, a near-infrared fluorescent dye, is conjugated to the tetrazine, the resulting probe can be used to fluorescently label biomolecules that have been pre-functionalized with a suitable dienophile. The reaction is highly bioorthogonal, meaning it proceeds with high efficiency and specificity within a biological system without interfering with native biochemical processes.[4]

Quantitative Data

The following tables summarize key quantitative data for Cyanine5.5 and the IEDDA reaction. This information is critical for designing and optimizing experiments.

Table 1: Photophysical Properties of Cyanine5.5

ParameterValueReference
Maximum Excitation Wavelength (λ_max, ex)~675 nm
Maximum Emission Wavelength (λ_max, em)~694 nm
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.28
StabilitypH-insensitive from pH 4 to 10

Table 2: Kinetic and Stability Data for the IEDDA Reaction

ParameterValueNotes
Second-Order Rate Constant (k₂)Up to 100,000 M⁻¹s⁻¹This is a general value for fast tetrazine-TCO ligations. The specific rate can be influenced by the substituents on both the tetrazine and the dienophile.
Reaction ConditionsRoom temperature, neutral pH, aqueous mediaThe reaction is highly efficient under physiological conditions.
Stability of Cy5.5-TetrazineGood thermal stability; susceptible to photobleaching upon prolonged light exposure. Store at -20°C in the dark and desiccated.
Stability of Dihydropyridazine ProductStable covalent bondThe final conjugate is highly stable, allowing for long-term tracking and imaging.

Experimental Protocols

The following are detailed protocols for key applications of the Cyanine5.5-tetrazine IEDDA reaction.

Protocol for Antibody Conjugation with this compound

This protocol describes the labeling of an antibody that has been pre-modified to contain a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM.

  • Prepare Antibody Solution: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in PBS.

  • Reaction Setup: Add a 3-5 molar excess of the this compound stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

Protocol for Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines the labeling of live cells expressing a TCO-modified cell-surface protein for fluorescence microscopy.

Materials:

  • Cells expressing a TCO-modified surface protein (e.g., HER2)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets for Cy5.5

Procedure:

  • Cell Culture: Culture the cells expressing the TCO-modified protein on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare Staining Solution: Prepare a 1-5 µM working solution of this compound in pre-warmed live-cell imaging medium from a 1 mM DMSO stock solution.

  • Cell Labeling:

    • Wash the cells once with pre-warmed imaging medium.

    • Add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound this compound.

  • Imaging: Immediately image the cells using a fluorescence microscope. For live-cell dynamics, time-lapse imaging can be performed.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the IEDDA reaction with this compound.

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_retro_da Retro-Diels-Alder cluster_product Product Tetrazine Cyanine5.5-Tetrazine Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + Dienophile TCO-Biomolecule Dienophile->Intermediate N2 N₂ (gas) Intermediate->N2 Product Cyanine5.5-Dihydropyridazine-Biomolecule Intermediate->Product - N₂ Antibody_Conjugation_Workflow start Start: TCO-modified Antibody reaction IEDDA Reaction: Mix Antibody and Tetrazine (1-2h, RT) start->reaction prepare_tetrazine Prepare Cy5.5-Tetrazine Stock Solution (DMSO) prepare_tetrazine->reaction purification Purification: Desalting Column reaction->purification characterization Characterization: UV-Vis Spectroscopy (DOL) purification->characterization end End: Purified Cy5.5-Antibody Conjugate characterization->end Pretargeted_HER2_Imaging cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Imaging inject_ab Inject TCO-modified anti-HER2 Antibody ab_binding Antibody binds to HER2 on cancer cell surface inject_ab->ab_binding clearance Unbound antibody clears from circulation ab_binding->clearance inject_probe Inject Cy5.5-Tetrazine clearance->inject_probe iedda_reaction IEDDA reaction occurs at the tumor site inject_probe->iedda_reaction imaging Fluorescence Imaging of the Tumor iedda_reaction->imaging signal High signal-to-background ratio achieved imaging->signal

References

An In-depth Technical Guide to Water-Soluble Sulfo-Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core properties, experimental protocols, and applications of water-soluble sulfo-Cyanine5.5 tetrazine, a key reagent in bioorthogonal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this far-red fluorophore for its effective implementation in advanced biological research.

Core Properties of Sulfo-Cyanine5.5 Tetrazine

Water-soluble sulfo-Cyanine5.5 tetrazine is a hydrophilic, far-red fluorescent dye engineered for bioorthogonal labeling via the inverse-electron-demand Diels-Alder (IEDDA) reaction. The presence of multiple sulfonate groups imparts excellent water solubility, minimizing the need for organic co-solvents in biological applications and reducing non-specific binding.

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of sulfo-Cyanine5.5 tetrazine and the closely related sulfo-Cyanine5 tetrazine are summarized in the tables below for comparative analysis.

Table 1: Physicochemical Properties

PropertyValueReferences
Appearance Dark blue solid[1][2]
Molecular Weight ~864.09 g/mol (as potassium salt)[1]
Solubility Good in water, DMSO, DMF[1]
Storage Conditions Store at -20°C in the dark, desiccated. Stable for up to 3 weeks at room temperature for transportation.[3]

Table 2: Spectroscopic Properties of Sulfo-Cyanine Dyes

ParameterSulfo-Cyanine5.5 TetrazineSulfo-Cyanine5 TetrazineReferences
Excitation Maximum (λabs) ~675 - 678 nm~646 - 649 nm
Emission Maximum (λem) ~694 - 706 nm~662 - 670 nm
Molar Extinction Coefficient (ε) ~211,000 - 250,000 M-1cm-1~250,000 - 271,000 M-1cm-1
Fluorescence Quantum Yield (Φ) ~0.18 - 0.21~0.28
Stokes Shift ~19 nm~16 nm
Stability

Sulfo-cyanine dyes are known for their high photostability and chemical stability. The fluorescence of sulfo-Cyanine5 is largely independent of pH in the biologically relevant range of 4 to 10. The additional fused aromatic ring in the Cy5.5 core structure is believed to enhance photostability compared to Cy5 dyes. For optimal long-term storage, the compound should be kept at -20°C, protected from light, and in a desiccated environment.

Bioorthogonal Reaction Kinetics

Sulfo-Cyanine5.5 tetrazine participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained dienophiles, most commonly trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and efficient, proceeding rapidly at physiological temperature and pH without the need for a catalyst. The reaction kinetics are among the fastest of all bioorthogonal reactions, with second-order rate constants reported to be as high as 106 M-1s-1 for some tetrazine-TCO pairs. This rapid reaction rate allows for efficient labeling at low concentrations, which is crucial for in vivo applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, protein labeling, and in vivo imaging using sulfo-Cyanine5.5 tetrazine.

Synthesis and Purification of Sulfo-Cyanine5.5 Tetrazine

A general synthetic route for tetrazine-functionalized dyes involves the conjugation of a tetrazine moiety bearing a reactive group to the corresponding cyanine (B1664457) dye. While a specific protocol for sulfo-Cyanine5.5 tetrazine is not publicly detailed, a general approach is as follows:

  • Synthesis of the Tetrazine Moiety: A conjugatable tetrazine, for example, one with an amine-reactive N-hydroxysuccinimidyl (NHS) ester or a thiol-reactive maleimide, is synthesized. A common precursor is 3-(p-aminophenyl)-1,2,4,5-tetrazine.

  • Activation of the Cyanine Dye: A sulfo-Cyanine5.5 dye with a carboxylic acid functional group is activated to an NHS ester using reagents like N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as EDC.

  • Conjugation: The activated sulfo-Cyanine5.5 NHS ester is then reacted with the amine-functionalized tetrazine in an appropriate aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC) to separate the desired conjugate from unreacted starting materials and side products. The purified product is then lyophilized to yield a stable powder.

Protocol for Labeling a TCO-Modified Antibody

This protocol describes a two-step process for labeling an antibody with sulfo-Cyanine5.5 tetrazine. First, the antibody is modified with a TCO group, and then the TCO-modified antibody is reacted with the tetrazine-functionalized dye.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Sulfo-Cyanine5.5 tetrazine

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • TCO-Modification of the Antibody:

    • Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer back to PBS, pH 7.4.

  • Labeling with Sulfo-Cyanine5.5 Tetrazine:

    • Prepare a 1-10 mM stock solution of sulfo-Cyanine5.5 tetrazine in water or DMSO.

    • Add a 1.5- to 5-fold molar excess of the sulfo-Cyanine5.5 tetrazine solution to the TCO-modified antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • The labeled antibody can be purified from excess dye using a desalting column if necessary, though the high reactivity often leads to near-quantitative labeling.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm).

Protocol for Pre-targeted In Vivo Imaging

This protocol outlines a general workflow for pre-targeted in vivo imaging in a tumor-bearing mouse model.

Materials:

  • TCO-modified antibody (from the protocol above)

  • Sulfo-Cyanine5.5 tetrazine

  • Sterile PBS

  • Tumor-bearing animal model (e.g., subcutaneous xenograft)

  • In vivo fluorescence imaging system

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-modified antibody to the animal model via intravenous injection. The typical dose is in the range of 1-10 mg/kg.

    • Allow the antibody to circulate and accumulate at the target site (e.g., tumor) for 24-72 hours. This period also allows for the clearance of unbound antibody from the bloodstream, reducing background signal.

  • Administration of Sulfo-Cyanine5.5 Tetrazine:

    • Dissolve the sulfo-Cyanine5.5 tetrazine in sterile PBS to the desired concentration.

    • Administer the dye solution via intravenous injection. The optimal dose should be determined empirically.

  • In Vivo Imaging:

    • At various time points post-injection of the tetrazine dye (e.g., 1, 4, 8, 24 hours), anesthetize the animal and perform whole-body fluorescence imaging using an appropriate in vivo imaging system with excitation and emission filters for Cy5.5.

    • Acquire images and quantify the fluorescence intensity in the region of interest (e.g., tumor) and in non-target tissues to determine the target-to-background ratio.

Visualizations

The following diagrams illustrate key concepts related to the application of sulfo-Cyanine5.5 tetrazine.

G cluster_0 TCO-Modified Antibody cluster_1 Tetrazine Fluorophore cluster_2 Bioorthogonal Ligation (in vivo) Antibody Antibody TCO TCO Antibody->TCO Conjugation Labeled_Antibody Labeled Antibody TCO->Labeled_Antibody IEDDA Reaction SulfoCy55 Sulfo-Cy5.5 Tetrazine Tetrazine SulfoCy55->Tetrazine Conjugation Tetrazine->Labeled_Antibody G Ligand Ligand (e.g., EGF) HER3 HER3 Receptor Ligand->HER3 HER2 HER2 Receptor Dimerization Heterodimerization HER2->Dimerization HER3->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Ras Ras Autophosphorylation->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G A 1. Administer TCO-Antibody B 2. Allow for Accumulation and Clearance (24-72 hours) A->B C 3. Administer Sulfo-Cy5.5 Tetrazine B->C D 4. In Vivo Bioorthogonal Reaction C->D E 5. Fluorescence Imaging D->E F 6. Data Analysis (Target-to-Background Ratio) E->F

References

Methodological & Application

Application Notes and Protocols: Cyanine5.5 Tetrazine for Protein Conjugation in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of proteins in their native cellular environment is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field.[1][2] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[3][4][5] This reaction is exceptionally fast and highly specific, making it ideal for live-cell applications.

These application notes provide a detailed overview and experimental protocols for utilizing Cyanine5.5 (Cy5.5) tetrazine, a near-infrared fluorescent probe, for the targeted conjugation of proteins in living cells. The combination of Cy5.5's favorable photophysical properties and the tetrazine-TCO ligation's efficiency enables highly sensitive and specific visualization of proteins in real-time.

Principle of the Technology

The core of this protein labeling strategy is the iEDDA reaction. The process typically involves two key steps:

  • Genetic Encapsulation of a Bioorthogonal Handle: The target protein is first genetically engineered to incorporate a non-canonical amino acid (ncAA) containing a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This is achieved through the expansion of the genetic code, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the TCO-containing amino acid at a specific site in the protein in response to a stop codon (e.g., the amber codon, TAG).

  • Bioorthogonal Ligation: The Cy5.5-tetrazine probe is then introduced to the living cells. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO group on the target protein, forming a stable covalent bond and effectively labeling the protein with the Cy5.5 fluorophore. This reaction is irreversible and proceeds efficiently at physiological temperatures and pH without the need for a catalyst.

Key Advantages of Cyanine5.5 Tetrazine Labeling

  • High Specificity: The tetrazine-TCO reaction is highly selective and does not cross-react with other functional groups found in biological systems.

  • Rapid Kinetics: The reaction boasts exceptionally fast second-order rate constants, allowing for efficient labeling at low concentrations of the probe.

  • Biocompatibility: The reaction occurs under physiological conditions without the need for toxic catalysts like copper.

  • Fluorogenic Potential: Some tetrazine-dye conjugates exhibit fluorogenicity, meaning their fluorescence intensity increases significantly upon reaction with TCO, leading to a higher signal-to-noise ratio.

  • Near-Infrared Emission: Cy5.5 is a near-infrared dye, which minimizes background autofluorescence from cellular components, allowing for clearer imaging.

Quantitative Data Summary

For successful experimental design, understanding the key quantitative parameters is crucial. The following tables summarize important data gathered from various studies.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Tetrazine and trans-cyclooctene (general)1 - 1 x 10⁶
Tetrazine and trans-cyclooctenes (TCO)up to 3.3 x 10⁶
Tetrazine and sTCO (cyclopropane-fused)72,500 ± 1660

Table 2: Typical Experimental Conditions for Live-Cell Labeling

ParameterValueReference
H-Tet-Cy5 Concentration10 nM - 5 µM (1.5 µM optimal for TNFR1)
Incubation Time10 minutes
TemperatureRoom Temperature or 37°C
pH6 - 9

Experimental Protocols

The following are generalized protocols for labeling proteins in living cells using Cy5.5 tetrazine. Optimization may be required for specific cell types and proteins of interest.

Protocol 1: Labeling of Extracellular Proteins

This protocol is suitable for labeling proteins with extracellular domains.

Materials:

  • Mammalian cells expressing the TCO-modified protein of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate the cells expressing the TCO-modified protein on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum from the culture medium.

  • Labeling Solution Preparation: Prepare the labeling solution by diluting the Cy5.5 tetrazine stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration (e.g., 1.5 µM).

  • Incubation: Add the labeling solution to the cells and incubate for 10 minutes at 37°C in a cell culture incubator.

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. The cells are now ready for live-cell imaging using a confocal microscope with appropriate laser excitation and emission filters for Cy5.5.

Protocol 2: Labeling of Intracellular Proteins

This protocol is designed for labeling proteins located within the cell. The cell permeability of the tetrazine-dye is a critical factor for successful intracellular labeling.

Materials:

  • Mammalian cells expressing the TCO-modified intracellular protein

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell-permeable this compound stock solution (e.g., 1 mM in DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture the cells expressing the TCO-modified intracellular protein on an imaging-compatible dish.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Labeling Solution Preparation: Dilute the cell-permeable Cy5.5 tetrazine stock solution in pre-warmed, complete cell culture medium to the desired final concentration.

  • Incubation: Add the labeling solution to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C. The optimal incubation time should be determined empirically.

  • Washing: Wash the cells three to five times with pre-warmed PBS to ensure the removal of all unbound probe from the cytoplasm.

  • Imaging: Add fresh cell culture medium and proceed with live-cell imaging.

Visualizations

Bioorthogonal Labeling Workflow

G cluster_0 Genetic Modification cluster_1 Labeling cluster_2 Analysis Plasmid Construction Construct Plasmid with TAG Codon in Gene of Interest Transfection Transfect Cells with Plasmids for TCO-aaRS/tRNA and Target Protein Plasmid Construction->Transfection Protein Expression Protein Expression with TCO-Amino Acid Transfection->Protein Expression Add Cy5.5-Tetrazine Add Cy5.5-Tetrazine Probe to Cells Protein Expression->Add Cy5.5-Tetrazine Incubation Incubate at 37°C Add Cy5.5-Tetrazine->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Live Cell Imaging Image with Confocal Microscopy Washing->Live Cell Imaging

Caption: Experimental workflow for live-cell protein labeling.

Inverse Electron Demand Diels-Alder Reaction

G cluster_0 Reactants cluster_1 Product TCO Protein-TCO Reaction + TCO->Reaction Tetrazine Cy5.5-Tetrazine Tetrazine->Reaction Product Labeled Protein (Stable Conjugate) Reaction->Product iEDDA Reaction (N₂ released)

References

Application Notes and Protocols: A Comprehensive Guide to Cyanine5.5 Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry has revolutionized the field of bioconjugation, offering reactions that are rapid, selective, and high-yielding.[1][2] Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast kinetics and biocompatibility.[3][4] This reaction, often termed tetrazine ligation, is a cornerstone of bioorthogonal chemistry, enabling chemical reactions to proceed in living systems without interfering with native biochemical processes.[5]

This guide focuses on the application of Cyanine5.5 (Cy5.5) tetrazine, a powerful tool for researchers, scientists, and drug development professionals. Cy5.5 is a near-infrared (NIR) fluorescent dye, which is ideal for in vivo imaging due to deeper tissue penetration and lower background autofluorescence compared to visible light dyes. When combined with a tetrazine moiety, it becomes a highly specific probe for labeling and tracking biomolecules that have been pre-functionalized with a TCO group. The Cy5.5-tetrazine conjugate reacts with TCO-modified molecules to form a stable covalent bond without the need for a copper catalyst or elevated temperatures.

The applications of this technology are vast, ranging from pretargeted in vivo imaging and the development of antibody-drug conjugates (ADCs) to advanced fluorescence microscopy and targeted drug delivery.

Reaction Mechanism: The Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

The utility of Cy5.5-tetrazine is centered on the IEDDA reaction, a bioorthogonal process with exceptional kinetics and selectivity. The reaction proceeds in two main steps:

  • Cycloaddition: The electron-deficient tetrazine ring on the Cy5.5 probe rapidly reacts with the strained, electron-rich double bond of a TCO-modified target molecule. This [4+2] cycloaddition forms an unstable dihydropyridazine (B8628806) intermediate.

  • Retro-Diels-Alder Elimination: The intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This is the only side product of the reaction. The result is a stable, fluorescently labeled pyridazine (B1198779) product, covalently linking the Cy5.5 dye to the target biomolecule.

This reaction is highly efficient and can be performed under mild, aqueous conditions (room temperature, neutral pH), making it ideal for use with sensitive biological samples.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Quantitative Data Summary

The performance of Cy5.5-tetrazine is defined by its photophysical properties and reaction kinetics.

Table 1: Properties of Cyanine5.5-Tetrazine

Property Value Reference
Excitation Maximum (Ex) ~675 nm
Emission Maximum (Em) ~693-700 nm
Extinction Coefficient >200,000 M⁻¹cm⁻¹
Quantum Yield ~0.2 N/A
Second-Order Rate Constant (k₂) Up to 100,000 M⁻¹s⁻¹
Recommended pH Range 4 - 10

| Solubility | Water, DMSO, DMF | |

Table 2: Example Stock Solution Preparation for Cy5.5-Tetrazine (MW ~1000 g/mol )

Mass of Cy5.5-Tetrazine Volume of DMSO to Add for 10 mM Stock
0.1 mg 10 µL
0.5 mg 50 µL

| 1.0 mg | 100 µL |

Note: The exact molecular weight can vary by manufacturer. Always confirm with the product datasheet.

Experimental Protocols

This section provides a general workflow for labeling a biomolecule (e.g., an antibody) that has been modified with a trans-cyclooctene (TCO) group. This is a two-stage process: first, the modification of the antibody with TCO, and second, the click reaction with Cy5.5-tetrazine.

G A 1. Prepare Antibody (Amine-free buffer, 1-10 mg/mL) C 3. Conjugation Reaction (Add 5-20x molar excess of TCO-NHS to Ab) A->C B 2. Prepare TCO-NHS Ester (10-20 mM in anhydrous DMSO) B->C D 4. Incubate (1-2 hr at RT or 2-4 hr at 4°C) C->D E 5. Purify TCO-Antibody (Desalting column to remove unreacted TCO) D->E G 7. Click Reaction (Add 1.5-3x molar excess of Cy5.5-Tz to TCO-Ab) E->G F 6. Prepare Cy5.5-Tetrazine (1-5 mM in DMSO) F->G H 8. Incubate (30-60 min at RT, protected from light) G->H I 9. Purify Final Conjugate (Desalting column to remove unreacted dye) H->I J 10. Characterize (Determine Degree of Labeling via Spectroscopy) I->J

Caption: General experimental workflow for TCO-modification and Cy5.5-tetrazine ligation.
Protocol 1: Modification of an Antibody with TCO-NHS Ester

This protocol describes the initial step of modifying a protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column (e.g., Sephadex G-25).

  • Reaction Buffer: 100 mM sodium bicarbonate or PBS, pH 8.0-8.5.

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column. Adjust the final concentration to 1-10 mg/mL.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification: Remove the unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4). Collect the fractions containing the TCO-conjugated antibody. The TCO-modified antibody is now ready for the click reaction or can be stored as recommended by the manufacturer.

Protocol 2: Labeling of TCO-Modified Antibody with Cy5.5-Tetrazine

Materials:

  • TCO-modified antibody (from Protocol 1).

  • Cy5.5-tetrazine.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Desalting column (e.g., Sephadex G-25).

  • PBS, pH 7.4.

Procedure:

  • Cy5.5-Tetrazine Preparation: Prepare a 1-5 mM stock solution of Cy5.5-tetrazine in anhydrous DMSO.

  • Click Reaction: Add a 1.5- to 3-fold molar excess of the Cy5.5-tetrazine solution to the TCO-modified antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

  • Purification: Purify the Cy5.5-labeled antibody conjugate using a desalting column to remove any unreacted Cy5.5-tetrazine.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

    • Calculate the DOL using the following formula: DOL = (A_max of dye × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)

      • Where: A_max is the absorbance at ~675 nm, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).*

  • Storage: Store the final conjugate in a suitable buffer (e.g., PBS with a stabilizer like BSA) at 4°C, protected from light.

Application in Pretargeted In Vivo Imaging

A significant application in drug development and diagnostics is pretargeted imaging. This two-step approach decouples the targeting of a biomolecule from the delivery of the imaging agent, improving the target-to-background signal ratio.

  • Step 1 (Pretargeting): A TCO-modified antibody is administered. This antibody is chosen for its high specificity to a target, such as a tumor-specific antigen. The antibody is allowed to circulate and accumulate at the target site over a period (e.g., 24-72 hours), while the unbound antibody clears from the bloodstream.

  • Step 2 (Imaging): The much smaller, fast-clearing Cy5.5-tetrazine molecule is administered. It rapidly circulates throughout the body and undergoes the IEDDA click reaction specifically with the TCO groups on the antibodies that have accumulated at the target site. Unreacted Cy5.5-tetrazine is quickly cleared from the body, leading to a high-contrast image of the target.

G cluster_0 Step 1: Pretargeting cluster_1 Step 2: Imaging A Administer TCO-Antibody B Incubation Period (24-72 hours) A->B C Antibody accumulates at target site (e.g., Tumor) B->C D Unbound antibody clears from circulation B->D F Rapid 'Click' Reaction at target site C->F TCO now localized E Administer Cy5.5-Tetrazine E->F G Unbound Cy5.5-Tetrazine clears rapidly E->G H High-Contrast NIR Fluorescence Imaging F->H

Caption: A pre-targeting strategy for in vivo imaging using the TCO-tetrazine reaction.

References

Application Notes and Protocols for Pretargeted Imaging of Cancer Cells using Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretargeted imaging is a multi-step strategy designed to enhance the contrast and specificity of molecular imaging in oncology. This approach separates the targeting of a cancer cell biomarker by a modified antibody from the delivery of the imaging agent. By allowing the antibody to first accumulate at the tumor site and clear from circulation, a subsequently administered small, fast-clearing imaging probe can rapidly bind to the antibody at the tumor, leading to high-contrast images with reduced background signal.

This document outlines the use of Cyanine5.5 (Cy5.5) tetrazine, a near-infrared fluorescent probe, in a pretargeting system based on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) click chemistry reaction. In this system, a tumor-targeting antibody is first conjugated with a trans-cyclooctene (B1233481) (TCO) moiety. Following administration and localization of the TCO-antibody, the Cy5.5-tetrazine is introduced, which rapidly and specifically reacts with the TCO at the tumor site, enabling fluorescent visualization of the cancer cells. This method is particularly valuable for both in vitro and in vivo applications, offering a versatile tool for cancer research and the development of targeted therapies.

Principle of the Method

The core of this pretargeted imaging strategy is the IEDDA reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This bioorthogonal reaction is exceptionally fast and proceeds efficiently under physiological conditions without interfering with biological processes.[1][2] The workflow consists of two main steps:

  • Pretargeting Step: A monoclonal antibody (mAb) specific to a tumor-associated antigen is conjugated with a TCO derivative (mAb-TCO). This conjugate is administered and allowed to accumulate at the tumor site while unbound conjugate clears from the bloodstream.

  • Imaging Step: A small molecule imaging agent, Cyanine5.5-tetrazine, is administered. It rapidly circulates throughout the body, and upon encountering the mAb-TCO at the tumor, it undergoes a click reaction, covalently attaching the Cy5.5 fluorophore to the antibody. The unreacted Cy5.5-tetrazine is quickly cleared from the body, resulting in a high signal-to-background ratio at the tumor.

Data Presentation

The following tables summarize key quantitative parameters derived from representative studies on pretargeted imaging. Note that while the focus of this document is Cy5.5-tetrazine, some data may be from studies using other fluorophores or radiolabels, as indicated, to provide a broader context for the performance of tetrazine-TCO pretargeting systems.

Table 1: TCO-Antibody Conjugation Parameters

ParameterValue/RangeAntibody ExampleReference
Molar Excess of TCO-NHS Ester10x - 100xAnti-HER2 mAb[3]
TCOs per Antibody3.5 - 27CC49, U36[1][4]
Reaction Time1 - 3 hoursAnti-HER2, CC49
Purification MethodSpin Desalting Columns (e.g., Zeba)Various

Table 2: In Vitro Pretargeted Imaging Parameters

ParameterConditionCell Line ExampleReference
mAb-TCO Incubation Time30 - 60 minutesSKBR3 (HER2+)
mAb-TCO Concentration10 - 20 µg/mLSKBR3
Tetrazine-Fluorophore Incubation Time15 - 30 minutesA431 (EGFR+)
Tetrazine-Fluorophore Concentration10 - 50 µMA431

Table 3: In Vivo Pretargeted Imaging Parameters and Outcomes

ParameterValue/RangeAnimal ModelNotesReference
mAb-TCO Dose50 - 100 µgNude mice with LS174T xenograftsDose depends on antibody and target
Time Interval (mAb-TCO to Tz-Probe)24 - 72 hoursNude mice with xenograftsAllows for clearance of unbound mAb
Cy5.5-Tetrazine Dose1-10 mg/kg (typical range for similar dyes)Mouse modelsOptimal dose requires empirical determination
Imaging Time Points (post Tz-Probe)1, 4, 12, 24 hoursNude mice with SW1222 xenograftsAllows for clearance of unbound probe
Tumor-to-Muscle Ratio~4:1LS174T xenograftsUsing a BODIPY-tetrazine probe
Tumor Signal Increase (Pretargeted vs. Control)Significantly increasedLS174T xenograftsDemonstrates specificity of the click reaction

Experimental Protocols

Protocol 1: Conjugation of Antibody with TCO-NHS Ester

This protocol describes the conjugation of a trans-cyclooctene (TCO) moiety to a monoclonal antibody via N-hydroxysuccinimide (NHS) ester chemistry, targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (e.g., NHS-PEG4-TCO)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M Sodium bicarbonate, pH 8.4

  • Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Protein concentration measurement tool (e.g., NanoDrop spectrophotometer)

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in PBS.

  • TCO-NHS Ester Solution: Prepare a stock solution of the TCO-NHS ester in anhydrous DMF or DMSO.

  • Reaction Setup:

    • Add the antibody solution to the reaction buffer (e.g., 9 parts antibody solution to 1 part 0.1 M sodium bicarbonate buffer).

    • Add the desired molar excess of the TCO-NHS ester solution to the antibody solution. A 10-100 fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 5% to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the unreacted TCO-NHS ester and byproducts by purifying the reaction mixture using a spin desalting column according to the manufacturer's instructions.

    • Elute the conjugated antibody in PBS.

  • Characterization:

    • Measure the protein concentration of the purified mAb-TCO conjugate using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry or estimated by reacting the TCO groups with a fluorescently labeled tetrazine and measuring the absorbance of the fluorophore and the protein.

Protocol 2: In Vitro Pretargeted Imaging of Cancer Cells

This protocol details the procedure for labeling and imaging cancer cells in culture using the mAb-TCO and Cy5.5-tetrazine pretargeting system.

Materials:

  • Cancer cells expressing the target antigen, cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • mAb-TCO conjugate (from Protocol 1)

  • Cy5.5-tetrazine

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional

  • Nuclear counterstain (e.g., DAPI), optional

  • Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation ~675 nm, Emission ~694 nm) and other stains.

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging plate or slide and allow them to adhere overnight in a cell culture incubator.

  • Pretargeting Step:

    • Wash the cells twice with PBS.

    • Dilute the mAb-TCO conjugate in complete cell culture medium to a final concentration of 10-20 µg/mL.

    • Incubate the cells with the mAb-TCO solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unbound mAb-TCO.

  • Imaging Step:

    • Dilute the Cy5.5-tetrazine in complete cell culture medium to a final concentration of 10-50 µM.

    • Incubate the cells with the Cy5.5-tetrazine solution for 15-30 minutes at 37°C.

  • Final Wash and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Add fresh PBS or imaging buffer to the cells and visualize them using a fluorescence microscope.

  • Controls: For specificity, include control groups such as cells incubated with Cy5.5-tetrazine only (no mAb-TCO pretargeting) or cells pretargeted with a non-specific TCO-conjugated antibody (e.g., isotype control).

Protocol 3: In Vivo Pretargeted Fluorescence Imaging

This protocol provides a general guideline for performing pretargeted near-infrared fluorescence imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • mAb-TCO conjugate (from Protocol 1) in sterile PBS

  • Cy5.5-tetrazine in a sterile, injectable vehicle (e.g., PBS with a small amount of DMSO)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system with appropriate laser excitation and emission filters for Cy5.5.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Pretargeting Injection:

    • Administer the mAb-TCO conjugate (e.g., 50-100 µg in 100 µL sterile PBS) via intravenous (tail vein) injection.

  • Accumulation and Clearance Period: Allow the mAb-TCO to circulate, accumulate at the tumor, and clear from non-target tissues. This period is typically 24 to 72 hours.

  • Imaging Probe Injection:

    • Anesthetize the mouse again.

    • Administer the Cy5.5-tetrazine solution via intravenous injection. The optimal dose should be determined empirically.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection of the Cy5.5-tetrazine (e.g., 1, 4, 12, and 24 hours).

    • Position the mouse in the imaging system to obtain clear views of the tumor and other organs.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (ROI) over the tumor and in background regions (e.g., contralateral flank or muscle tissue).

    • Calculate the tumor-to-background ratio at each time point to assess imaging contrast.

  • Ex Vivo Biodistribution (Optional):

    • At the final imaging time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues using the fluorescence imaging system to confirm the in vivo findings and quantify the biodistribution of the fluorescent signal.

Visualizations

Pretargeted Imaging Workflow

G cluster_0 Step 1: Pretargeting cluster_1 Step 2: Imaging mAb_TCO TCO-conjugated Antibody (mAb-TCO) injection1 Systemic Administration (e.g., IV injection) mAb_TCO->injection1 accumulation Tumor Accumulation & Blood Clearance (24-72 hours) injection1->accumulation tumor_bound mAb-TCO localized at Tumor Site accumulation->tumor_bound click_reaction In Vivo Click Reaction (IEDDA) tumor_bound->click_reaction Rapid Binding Cy5_5_Tz Cyanine5.5-Tetrazine (Imaging Probe) injection2 Systemic Administration (e.g., IV injection) Cy5_5_Tz->injection2 injection2->click_reaction imaging Fluorescence Imaging (High Contrast) click_reaction->imaging G TCO mAb-TCO (at tumor site) Product mAb-Cy5.5 (Covalent Bond) TCO->Product IEDDA Reaction Tetrazine Cy5.5-Tetrazine (circulating) Tetrazine->Product N2 N₂ Gas (byproduct) Product->N2 G t0 Time = 0h Inject mAb-TCO t24_72 Time = 24-72h Inject Cy5.5-Tetrazine t0->t24_72 mAb Accumulation & Clearance t_img1 Time = 25-73h (1h post-Tz) Image t24_72->t_img1 Probe Distribution t_img2 Time = 28-76h (4h post-Tz) Image t_img1->t_img2 Probe Clearance t_img_final Time = 48-96h (24h post-Tz) Final Image & Ex Vivo t_img2->t_img_final ...

References

Application Notes and Protocols for Live-Cell Imaging with Cyanine5.5 Tetrazine and TCO-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific labeling of proteins in live cells using the bioorthogonal reaction between Cyanine5.5 (Cy5.5) tetrazine and trans-cyclooctene (B1233481) (TCO)-modified proteins. This powerful technique, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptional kinetics and selectivity, enabling precise visualization of proteins in their native cellular environment.[1][2]

The near-infrared (NIR) fluorescent dye Cy5.5 is particularly well-suited for live-cell and in vivo imaging due to its deep tissue penetration and minimal background autofluorescence.[3] The combination of TCO-tetrazine chemistry and Cy5.5 fluorophores provides a robust platform for a wide range of applications, including tracking protein dynamics, studying protein-protein interactions, and targeted drug delivery.[3][4]

Principle of the Method

The core of this technique is a two-step process:

  • Protein Modification: The protein of interest is first functionalized with a TCO group. This can be achieved through genetic code expansion to incorporate a TCO-bearing unnatural amino acid or by chemically modifying natural amino acid residues (e.g., lysines) with a TCO-NHS ester.

  • Bioorthogonal Ligation: The TCO-modified protein is then specifically labeled by introducing the Cy5.5-tetrazine conjugate. The tetrazine and TCO moieties rapidly and covalently react in a "click" reaction, attaching the Cy5.5 fluorophore to the target protein. This reaction is highly specific and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TCO-tetrazine ligation for effective experimental design.

Table 1: Reaction Kinetics and Reagent Concentrations

ParameterValueNotesSource
Second-Order Rate Constant (k₂) Up to 100,000 M⁻¹s⁻¹Varies depending on the specific tetrazine and TCO derivatives used. This high rate allows for rapid labeling.
Cy5.5-Tetrazine Staining Concentration (Live-Cell Imaging) 1-5 µMOptimal concentration should be determined empirically. A range of 100 nM to 10 µM can be tested.
TCO-Antibody Concentration (Pre-targeting) 10-100 nMFor labeling cell surface proteins using a pre-targeting approach.
Ac4ManNAz Concentration (Metabolic Labeling) 25-50 µMFor metabolic incorporation of azido (B1232118) sugars into cell surface glycans, which can then be modified with TCO.
TCO-NHS Ester Molar Excess (Protein Modification) 20-foldMolar excess of TCO-NHS ester over the protein during chemical modification of lysine (B10760008) residues.

Table 2: Incubation Times

StepTimeTemperatureNotesSource
TCO-NHS Ester Labeling 1 hourRoom TemperatureFor chemical modification of proteins.
Pre-targeting with TCO-Antibody 30-60 minutes37°CAllows for antibody binding to the cell surface target.
Cy5.5-Tetrazine Labeling (Live Cells) 15-60 minutes37°CFor labeling TCO-modified proteins in live cells.
Metabolic Labeling with Ac4ManNAz 2-3 days37°CFor incorporation of azido sugars into cell surface glycans.

Experimental Protocols

Protocol 1: Chemical Modification of Proteins with TCO-NHS Ester

This protocol describes the functionalization of a protein with TCO groups by targeting primary amines, such as the side chain of lysine residues.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • TCO-PEGn-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (1 M Tris-HCl, pH 8.0).

  • Desalting spin column.

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer using a desalting spin column.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS). The TCO-labeled protein is now ready for use or can be stored at 4°C.

Protocol 2: Live-Cell Imaging of TCO-Modified Proteins

This protocol outlines the labeling of live cells expressing a TCO-modified protein with Cy5.5-tetrazine.

Materials:

  • Cells expressing the TCO-modified protein of interest, seeded on imaging-compatible plates.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cy5.5-tetrazine stock solution (e.g., 1 mM in anhydrous DMSO).

  • Fluorescence microscope with appropriate filters for Cy5.5 (Excitation: ~650 nm, Emission: ~670 nm).

Procedure:

  • Cell Culture: Grow cells to the desired confluency (typically 60-80%) in a humidified incubator at 37°C with 5% CO₂.

  • Prepare Staining Solution: Warm the complete cell culture medium to 37°C. Dilute the Cy5.5-tetrazine stock solution in the pre-warmed medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

  • Cell Washing: Remove the existing medium from the cells and gently wash once with pre-warmed PBS.

  • Live-Cell Labeling: Add the medium containing Cy5.5-tetrazine to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the labeling medium. Gently wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound probe.

  • Image Acquisition: Image the cells using a fluorescence microscope. Time-lapse imaging can be performed to monitor the dynamics of the labeled protein.

Visualizations

Experimental Workflows

G cluster_modification Protein Modification cluster_labeling Live-Cell Labeling cluster_imaging Imaging p1 Protein of Interest p3 TCO-Modified Protein p1->p3 Reaction with p2 TCO-NHS Ester l1 TCO-Modified Protein in Live Cells l3 Labeled Protein l1->l3 IEDDA Click Reaction l2 Cy5.5-Tetrazine i1 Fluorescence Microscopy l3->i1 Visualization i2 Live-Cell Image i1->i2 Acquisition

Caption: General workflow for live-cell imaging.

G cluster_pretargeting Step 1: Pre-targeting cluster_labeling Step 2: Labeling cluster_imaging Step 3: Imaging pt1 TCO-labeled Antibody pt3 Antibody-Antigen Binding pt1->pt3 pt2 Cell Surface Antigen pt2->pt3 l2 IEDDA Click Reaction pt3->l2 l1 Cy5.5-Tetrazine l1->l2 i1 Labeled Cell l2->i1 i2 Fluorescence Imaging i1->i2

Caption: Pre-targeting strategy for live-cell imaging.

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Trafficking

Live-cell imaging with Cy5.5-tetrazine and TCO-modified proteins can be used to study the dynamic trafficking of cell surface receptors, such as EGFR. By labeling EGFR with this system, researchers can visualize its internalization and subsequent intracellular sorting following ligand binding.

G cluster_membrane Plasma Membrane cluster_internalization Endocytosis cluster_sorting Intracellular Sorting egfr TCO-EGFR + Cy5.5-Tetrazine binding Ligand Binding egfr->binding egf EGF Ligand egf->binding endosome Early Endosome binding->endosome Internalization recycling Recycling to Membrane endosome->recycling degradation Late Endosome / Lysosome endosome->degradation

Caption: EGFR trafficking pathway visualization.

Troubleshooting

IssuePossible CauseSuggested SolutionSource
Weak or No Signal Low expression of the TCO-modified protein.Verify protein expression using an alternative method (e.g., Western blot).
Inefficient labeling.Increase the concentration of Cy5.5-tetrazine or the incubation time. Ensure the TCO moiety on the protein is accessible.
High Background Non-specific binding of the probe.Decrease the concentration of Cy5.5-tetrazine. Reduce the incubation time. Ensure adequate washing steps.
Cell Toxicity High concentration of the probe or DMSO.Perform a dose-response curve to determine the optimal, non-toxic concentration of Cy5.5-tetrazine. Minimize the final DMSO concentration in the cell culture medium.
Photobleaching High excitation light intensity and/or long exposure time.Reduce the excitation light intensity and/or exposure time during image acquisition.

References

Application Notes and Protocols for Fluorescence Microscopy Using Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cyanine5.5 (Cy5.5) tetrazine for fluorescence microscopy. This near-infrared (NIR) fluorescent probe is a powerful tool for bioorthogonal labeling, enabling the specific and efficient visualization of biomolecules in live cells and in vivo. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific experimental systems.

Introduction

Cyanine5.5 tetrazine is a fluorescent dye that belongs to the cyanine (B1664457) family, known for their high extinction coefficients and brightness. The tetrazine moiety allows for a highly specific and rapid bioorthogonal reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a catalyst. This makes Cy5.5 tetrazine an ideal probe for labeling and imaging specific biomolecules in complex biological environments with minimal perturbation to the system.[1][2]

The key advantages of using Cy5.5 tetrazine include its far-red emission, which minimizes background autofluorescence from biological samples, and the fluorogenic potential of the tetrazine-dye conjugate.[3][4][5] In its unbound state, the tetrazine can quench the fluorescence of the Cy5.5 dye. Upon reaction with a TCO-modified target, this quenching is relieved, leading to a significant increase in fluorescence intensity and enabling no-wash imaging protocols.

Data Presentation

The following tables summarize the key quantitative data for this compound and its application.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueSource
Excitation Maximum (λex)~673-675 nm
Emission Maximum (λem)~690-694 nm
Molar Extinction Coefficient (ε)~211,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.21
Molecular Weight~767.01 g/mol

Table 2: Kinetic Data for the Tetrazine-TCO Ligation

ReactionSecond-Order Rate Constant (k₂)Source
Tetrazine-TCO iEDDAUp to 10⁶ M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Live-Cell Imaging of TCO-Modified Biomolecules

This protocol describes the labeling and imaging of live cells expressing a TCO-modified protein of interest.

Materials:

  • Live cells expressing the TCO-modified protein of interest, cultured on glass-bottom dishes or chamber slides.

  • This compound stock solution (1 mM in anhydrous DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., Excitation: 630-650 nm, Emission: 660-700 nm).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.

  • Preparation of Labeling Solution: Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound labeling solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time will depend on the specific tetrazine-TCO pair and the expression level of the target protein.

  • Washing (Optional but Recommended for Non-Fluorogenic Probes):

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for Cy5.5.

    • Acquire images using optimal exposure times to maximize signal-to-noise ratio while minimizing phototoxicity.

Protocol 2: In Vivo Pretargeted Imaging in a Mouse Model

This protocol outlines a pretargeting strategy for in vivo imaging using a TCO-modified antibody and this compound.

Materials:

  • Animal model (e.g., tumor-bearing mouse).

  • TCO-conjugated targeting antibody.

  • This compound.

  • Sterile PBS, pH 7.4.

  • Anhydrous DMSO.

  • In vivo imaging system with appropriate NIR filters.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Antibody Administration:

    • Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The typical dose is in the range of 1-10 mg/kg.

    • Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This allows for the clearance of unbound antibody, which is crucial for reducing background signal.

  • This compound Administration:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in sterile PBS to the desired final concentration. The final DMSO concentration should be below 5%.

    • Administer the this compound solution to the mice, typically via intravenous injection. The optimal dose should be determined empirically.

  • In Vivo Imaging:

    • At various time points after the administration of this compound (e.g., 1, 4, 8, and 24 hours), anesthetize the mice.

    • Perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~670 nm).

    • Acquire images and quantify the fluorescence intensity in the region of interest and other organs to determine the target-to-background ratio.

  • Ex Vivo Analysis (Optional):

    • At the end of the imaging study, euthanize the mice and harvest the tumor and major organs.

    • Image the excised organs ex vivo to confirm the in vivo findings and to quantify the biodistribution of the fluorescent probe.

Mandatory Visualizations

G Signaling Pathway: Bioorthogonal Labeling with this compound cluster_0 Step 1: Introduction of TCO-Modified Biomolecule cluster_1 Step 2: Administration of this compound cluster_2 Step 3: Bioorthogonal Reaction (iEDDA) cluster_3 Step 4: Fluorescence Imaging TCO_Biomolecule TCO-Modified Biomolecule (e.g., Antibody, Protein) Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_Biomolecule->Reaction Targets Cy5_5_Tetrazine This compound Cy5_5_Tetrazine->Reaction Reacts with Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction->Labeled_Biomolecule Forms Microscope Fluorescence Microscope (Ex: ~675 nm, Em: ~694 nm) Labeled_Biomolecule->Microscope Visualized by

Caption: Bioorthogonal labeling pathway using this compound.

G Experimental Workflow: Live-Cell Imaging start Start cell_prep Prepare Cells with TCO-Modified Target start->cell_prep prepare_dye Prepare Cy5.5 Tetrazine Labeling Solution (1-10 µM) cell_prep->prepare_dye labeling Incubate Cells with Dye (15-60 min, 37°C) prepare_dye->labeling wash Wash Cells (Optional) (2-3x with PBS) labeling->wash image Image with Fluorescence Microscope wash->image end End image->end

Caption: Workflow for live-cell imaging with this compound.

References

Application Notes and Protocols: Cyanine5.5 Tetrazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanine5.5 (Cy5.5) tetrazine in neuroscience research, offering detailed protocols for its application in advanced imaging and labeling techniques. The unique properties of the Cy5.5 fluorophore, combined with the specificity and rapid kinetics of the tetrazine bioorthogonal reaction, make it a powerful tool for visualizing and quantifying neural structures and processes with high precision.

I. Introduction to Cyanine5.5 Tetrazine Chemistry

This compound is a fluorescent probe that combines a far-red cyanine (B1664457) dye (Cy5.5) with a reactive tetrazine moiety. This combination is central to a bioorthogonal chemistry strategy known as the inverse-electron-demand Diels-Alder (iEDDA) reaction. In this reaction, the tetrazine reacts specifically and rapidly with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is highly efficient and can be performed in living systems without interfering with native biological processes.[1]

A key feature of many tetrazine-dye conjugates, including Cy5.5-tetrazine, is their fluorogenic nature. The tetrazine molecule can quench the fluorescence of the nearby Cy5.5 dye. Upon reaction with a TCO-modified target, this quenching effect is relieved, leading to a significant increase in fluorescence intensity.[3] This "turn-on" mechanism provides a high signal-to-noise ratio, which is particularly advantageous for in vivo imaging.[4]

II. Applications in Neuroscience

The unique characteristics of Cy5.5 tetrazine make it suitable for a range of applications in neuroscience research, from high-resolution imaging of individual synapses to in vivo imaging of the brain.

Pre-targeted In Vivo Brain Imaging

Pre-targeted imaging is a two-step strategy that decouples the targeting of a specific molecule from the delivery of the imaging agent. This approach is particularly valuable for imaging in the brain, where the blood-brain barrier (BBB) presents a significant challenge.

Workflow:

  • Targeting: A molecule capable of crossing the BBB and binding to a specific neural target (e.g., a "brain shuttle" antibody) is functionalized with a TCO group and administered. This TCO-modified molecule is allowed to accumulate at the target site while the unbound excess is cleared from circulation.

  • Imaging: The Cy5.5-tetrazine probe is then administered. It rapidly crosses the BBB and reacts with the TCO-tagged molecules that are concentrated at the target, leading to a strong fluorescent signal at the site of interest.

This method has been successfully used for pre-targeted positron emission tomography (PET) imaging of the brain using radiolabeled tetrazines, demonstrating the feasibility of this approach for visualizing specific molecular targets in vivo.

Super-Resolution Microscopy of Neuronal Structures

The small size of the Cy5.5-tetrazine probe and the specificity of the bioorthogonal reaction make it an excellent tool for super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy. These techniques allow for the visualization of neuronal structures, such as synapses, with a resolution beyond the diffraction limit of light.

By genetically encoding a TCO-containing unnatural amino acid into a protein of interest (e.g., a synaptic receptor), researchers can specifically label these proteins with Cy5.5-tetrazine for high-resolution imaging. This approach offers minimal linkage error, providing a more accurate representation of the protein's localization compared to traditional antibody-based labeling.

III. Experimental Protocols

Protocol 1: Pre-targeted In Vivo Imaging of the Mouse Brain

This protocol is adapted from studies performing pre-targeted imaging in mouse models.

Materials:

  • TCO-conjugated targeting molecule (e.g., brain shuttle antibody)

  • Cyanine5.5-tetrazine

  • Sterile, pyrogen-free saline or PBS

  • Animal model (e.g., transgenic mouse)

  • In vivo fluorescence imaging system

Procedure:

  • Administration of TCO-conjugated Molecule:

    • Dissolve the TCO-conjugated targeting molecule in sterile saline to the desired concentration.

    • Administer the solution to the animal via intravenous (IV) injection (e.g., tail vein). A typical dose for a TCO-conjugated antibody is 20 mg/kg.

    • Allow the TCO-molecule to circulate and accumulate at the target site. The optimal time for this will depend on the pharmacokinetics of the specific molecule but can range from 24 to 72 hours.

  • Administration of Cyanine5.5-tetrazine:

    • Dissolve the Cy5.5-tetrazine in sterile saline.

    • Administer the Cy5.5-tetrazine solution via IV injection. The optimal dose will need to be determined empirically, but a starting point could be in the range of 100-200 ng.

    • The timing of administration after the TCO-molecule injection is crucial and should be optimized (e.g., 1 to 3 days post-injection of the TCO-antibody).

  • In Vivo Imaging:

    • At various time points after Cy5.5-tetrazine administration, perform whole-body or head imaging using an in vivo fluorescence imaging system equipped with appropriate excitation and emission filters for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm).

    • Acquire and analyze the images to determine the localization and intensity of the fluorescent signal in the brain.

Protocol 2: Bioorthogonal Labeling of Neurons in Culture for Microscopy

This protocol is based on methods for labeling transmembrane proteins in cultured neurons.

Materials:

  • Primary neuronal culture or organotypic brain slices

  • TCO-functionalized molecule (e.g., TCO-L-lysine (TCOA) for genetic incorporation, or a TCO-conjugated ligand)

  • Cyanine5.5-tetrazine (e.g., H-Tet-Cy5)

  • Neuronal culture medium

  • Tyrode's solution or artificial cerebrospinal fluid (ACSF)

  • Confocal or super-resolution microscope

Procedure:

  • Introduction of the TCO Moiety:

    • For genetic labeling: Transfect neurons with the necessary genetic constructs to incorporate a TCO-containing unnatural amino acid (e.g., TCOA) into the protein of interest. Culture the cells in the presence of 250 µM TCOA for approximately 20 hours.

    • For ligand-directed labeling: Incubate the neuronal culture with a TCO-conjugated ligand that binds to the target of interest. The concentration and incubation time will need to be optimized for the specific ligand.

  • Labeling with Cyanine5.5-tetrazine:

    • Prepare a 0.5 µM solution of a cell-impermeable Cy5.5-tetrazine (e.g., H-Tet-Cy5) in pre-warmed Tyrode's solution or ACSF.

    • Wash the neuronal culture once with warm Tyrode's solution/ACSF.

    • Incubate the cells with the Cy5.5-tetrazine solution for 10-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three to four times with warm Tyrode's solution/ACSF to remove unbound Cy5.5-tetrazine.

    • The labeled neurons are now ready for live-cell imaging. For fixed-cell imaging, proceed with your standard fixation and mounting protocol.

    • Image the samples using a confocal or super-resolution (e.g., STED) microscope with appropriate laser lines and filters for Cy5.5.

IV. Quantitative Data

The following tables summarize key quantitative parameters for Cy5.5-tetrazine and related bioorthogonal probes in neuroscience applications.

ParameterValueContextReference
Excitation Maximum ~675 nmIn aqueous buffer
Emission Maximum ~700 nmIn aqueous buffer
Second-order Rate Constant (k₂) > 10³ M⁻¹s⁻¹Reaction of tetrazine with TCO
In Vivo Brain Uptake of Tetrazine 1.4 ± 0.2 %ID/gTritiated tetrazine in mouse cortex 1 day post-injection

Table 1: Physicochemical and Pharmacokinetic Properties

ApplicationProbe ConcentrationIncubation TimeKey FindingReference
Live Neuron Labeling 0.5 µM H-Tet-Cy520 hours (TCO*A) followed by 10-30 min (tetrazine)Specific labeling of transmembrane proteins in dissociated and organotypic neuronal cultures.
Super-resolution Microscopy 1.5 µM H-Tet-Cy510 minutesEfficient labeling of membrane receptors for super-resolution imaging with high signal-to-noise.
Pre-targeted In Vivo Imaging 20 mg/kg TCO-antibody, ~123 ng Tetrazine1-3 days between injectionsFeasibility of pre-targeted imaging of the central nervous system.

Table 2: Experimental Parameters for Key Applications

V. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging TCO_Antibody TCO-conjugated Brain Shuttle Antibody IV_Injection1 Intravenous Injection Circulation Circulation and BBB Transport Target_Binding Binding to Neural Target (e.g., Aβ plaques) Bioorthogonal_Reaction iEDDA Reaction (TCO + Tetrazine) Target_Binding->Bioorthogonal_Reaction Clearance Clearance of Unbound Antibody Cy55_Tetrazine Cyanine5.5-Tetrazine IV_Injection2 Intravenous Injection Cy55_Tetrazine->IV_Injection2 BBB_Penetration BBB Penetration IV_Injection2->BBB_Penetration BBB_Penetration->Bioorthogonal_Reaction Fluorescence Fluorescence Signal 'Turn-On' Bioorthogonal_Reaction->Fluorescence Imaging In Vivo Fluorescence Imaging Fluorescence->Imaging

G cluster_0 Genetic Encoding of TCO cluster_1 Labeling and Imaging Genetic_Constructs Transfection with Plasmids for: - Protein of Interest (with amber codon) - Pyrrolysyl-tRNA Synthetase - tRNA(Pyl) TCO_Amino_Acid Addition of TCO-unnatural amino acid (e.g., TCO*A) to culture medium Protein_Expression Expression and Incorporation of TCO into Protein of Interest in Neuron Cy55_Tetrazine Incubation with Cyanine5.5-Tetrazine Protein_Expression->Cy55_Tetrazine Click_Reaction Bioorthogonal 'Click' Reaction on Neuronal Surface Cy55_Tetrazine->Click_Reaction Washing Wash to Remove Unbound Probe Click_Reaction->Washing Microscopy Super-Resolution Microscopy (e.g., STED) Washing->Microscopy

VI. Conclusion

This compound, in conjunction with TCO-based bioorthogonal chemistry, offers a versatile and powerful platform for advanced neuroscience research. The pre-targeted imaging strategies enable visualization of specific molecular targets within the challenging environment of the living brain, while its application in super-resolution microscopy provides unprecedented detail of the nanoscale organization of neuronal structures. The protocols and data presented here provide a foundation for researchers to implement these cutting-edge techniques in their own studies, paving the way for new discoveries in brain function and disease.

References

Application Notes and Protocols for Dual-Mode Imaging Using Cyanine5.5 Tetrazine Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-mode imaging, which combines two distinct imaging modalities, offers a powerful approach for biomedical research and drug development by providing complementary information and overcoming the limitations of individual techniques. This document focuses on the application of Cyanine5.5 (Cy5.5) tetrazine-functionalized nanoparticles for synergistic fluorescence and photoacoustic (PA) imaging.

The core of this technology lies in the bioorthogonal reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1] This highly specific and rapid "click chemistry" allows for a pretargeting strategy where a TCO-modified targeting moiety (e.g., an antibody) is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing Cy5.5-tetrazine nanoparticle is injected, which then specifically binds to the TCO-tagged molecule at the target, leading to a high signal-to-background ratio for imaging.[1][2]

Cy5.5 is a near-infrared (NIR) fluorophore with an emission maximum around 695 nm, a spectral region where tissue autofluorescence is minimized, allowing for deep tissue imaging.[3] In addition to its fluorescence properties, Cy5.5 can also act as a photoacoustic contrast agent. Upon excitation with a pulsed laser, Cy5.5 undergoes thermoelastic expansion, generating ultrasonic waves that can be detected to form a photoacoustic image.[4] This dual-modality allows for both the high sensitivity of fluorescence imaging and the high spatial resolution of photoacoustic imaging.

These application notes provide an overview of the physicochemical properties of Cy5.5 tetrazine nanoparticles, quantitative data on their in vivo performance, and detailed protocols for their application in dual-mode imaging.

Data Presentation

Physicochemical Properties of Cy5.5 Tetrazine Nanoparticles

The following table summarizes typical physicochemical properties of Cy5.5 tetrazine and nanoparticles functionalized with it. These properties are crucial for their in vivo behavior and imaging performance.

PropertyTypical ValueSignificance
Cy5.5-Tetrazine Molecular Weight ~912 g/mol Affects diffusion and clearance rates.
Excitation Maximum (Cy5.5) ~675 nmOptimal wavelength for laser excitation in both fluorescence and photoacoustic imaging.
Emission Maximum (Cy5.5) ~695 nmWavelength for detecting the fluorescence signal.
Nanoparticle Core Material Varies (e.g., silica (B1680970), polymers, iron oxide)Influences biocompatibility, stability, and drug loading capacity.
Nanoparticle Size (Hydrodynamic Diameter) 50 - 150 nmCritical for passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.
Surface Charge (Zeta Potential) -10 to +10 mV (for PEGylated particles)Near-neutral charge reduces non-specific uptake by the reticuloendothelial system (RES).
Biocompatibility Generally good with appropriate surface coatings (e.g., PEG)Essential for in vivo applications to minimize toxicity.
In Vivo Performance: Biodistribution and Tumor Uptake

The following tables present representative quantitative data on the biodistribution and tumor uptake of Cy5.5-labeled nanoparticles from preclinical studies in mouse models. It is important to note that absolute values can vary significantly depending on the nanoparticle formulation, tumor model, and administration route.

Table 1: Relative Fluorescence Intensity in Different Organs Over Time

This table shows the relative fluorescence intensity of Cy5.5-labeled nanoparticles in various organs at different time points post-injection, indicating the biodistribution profile.

Organ0.5 h1 day7 days28 days
Liver ++++++++++
Lungs +++++++
Kidney +++++++
Spleen ++++
Stomach ++++++++
Tumor ++++++++

(Relative intensity scale: + low, ++ moderate, +++ high, ++++ very high)

Table 2: Quantitative Tumor-to-Background Ratios

This table provides examples of tumor-to-background (e.g., muscle) ratios, a key indicator of imaging contrast.

Time Post-InjectionTumor-to-Muscle Ratio (Fluorescence)Reference
4 h3.5 ± 0.8
12 h4.1 ± 0.3 (%ID/g)
24 h5.2 ± 1.2
48 h4.8 ± 1.0

(Values are representative and can vary based on the specific study)

Experimental Protocols

Protocol 1: Synthesis of Cy5.5-Tetrazine Nanoparticles

This protocol describes a general method for conjugating Cy5.5-tetrazine to a nanoparticle scaffold.

Materials:

  • Nanoparticle core with surface functional groups (e.g., amine-functionalized silica nanoparticles)

  • Cy5.5-tetrazine NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting column (e.g., PD-10)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1-5 mg/mL.

  • Cy5.5-Tetrazine Preparation: Immediately before use, dissolve the Cy5.5-tetrazine NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved Cy5.5-tetrazine solution to the nanoparticle suspension.

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature, protected from light.

  • Purification: Remove unreacted Cy5.5-tetrazine by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Characterize the resulting Cy5.5-tetrazine nanoparticles for size, zeta potential, and dye conjugation efficiency (e.g., using UV-Vis spectroscopy).

  • Storage: Store the purified nanoparticles at 4°C, protected from light.

Protocol 2: In Vivo Dual-Mode Fluorescence and Photoacoustic Imaging

This protocol outlines a general procedure for pretargeted dual-mode imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-conjugated targeting antibody

  • Cy5.5-tetrazine nanoparticles

  • Sterile PBS

  • In vivo fluorescence imaging system (e.g., IVIS)

  • In vivo photoacoustic imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Antibody Administration: Administer the TCO-conjugated antibody to the mice via intravenous injection. The typical dose is 1-10 mg/kg. Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours.

  • Nanoparticle Administration: Dissolve the Cy5.5-tetrazine nanoparticles in sterile PBS to the desired concentration. Administer the nanoparticle solution to the mice via intravenous injection.

  • Anesthesia: At desired time points (e.g., 1, 4, 8, 24 hours) post-nanoparticle injection, anesthetize the mice using isoflurane.

  • Fluorescence Imaging:

    • Place the anesthetized mouse in the in vivo fluorescence imaging system.

    • Acquire whole-body fluorescence images using an excitation filter around 640 nm and an emission filter around 670 nm.

    • Quantify the fluorescence intensity in the tumor region and other organs of interest.

  • Photoacoustic Imaging:

    • Transfer the anesthetized mouse to the photoacoustic imaging system.

    • Apply ultrasound gel to the tumor area.

    • Use a tunable pulsed laser to excite the Cy5.5 at approximately 680 nm.

    • Acquire photoacoustic images of the tumor region.

    • Analyze the photoacoustic signal intensity within the tumor.

  • Biodistribution (Optional): At the end of the study, euthanize the mice and harvest the tumor and major organs. Perform ex vivo fluorescence imaging of the excised organs to quantify the biodistribution of the nanoparticles.

Mandatory Visualization

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting Moiety Administration cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: Bioorthogonal Reaction and Imaging TCO_Ab TCO-Antibody Conjugate Injection1 Intravenous Injection TCO_Ab->Injection1 Circulation Systemic Circulation and Clearance Injection1->Circulation Tumor_Accumulation Accumulation at Tumor Site Circulation->Tumor_Accumulation Click_Reaction In Situ Click Reaction (Tetrazine-TCO Ligation) Tumor_Accumulation->Click_Reaction Cy55_Tz_NP Cy5.5-Tetrazine Nanoparticle Injection2 Intravenous Injection Cy55_Tz_NP->Injection2 Rapid_Circulation Rapid Circulation and Clearance Injection2->Rapid_Circulation Rapid_Circulation->Click_Reaction Imaging Dual-Mode Imaging (Fluorescence & Photoacoustic) Click_Reaction->Imaging

Caption: Pretargeted dual-mode imaging workflow.

Dual_Mode_Imaging_Principle cluster_excitation Excitation cluster_nanoparticle Nanoparticle Interaction cluster_signal_generation Signal Generation cluster_detection Detection Pulsed_Laser Pulsed Laser (e.g., 680 nm) Cy55_NP Cy5.5-Tetrazine Nanoparticle Pulsed_Laser->Cy55_NP Fluorescence Fluorescence Emission (~695 nm) Cy55_NP->Fluorescence Thermoelastic_Expansion Thermoelastic Expansion Cy55_NP->Thermoelastic_Expansion Fluorescence_Detector Fluorescence Detector Fluorescence->Fluorescence_Detector Ultrasound_Emission Ultrasound Emission Thermoelastic_Expansion->Ultrasound_Emission Ultrasound_Transducer Ultrasound Transducer Ultrasound_Emission->Ultrasound_Transducer Fluorescence_Image Fluorescence Image Fluorescence_Detector->Fluorescence_Image Photoacoustic_Image Photoacoustic Image Ultrasound_Transducer->Photoacoustic_Image

References

Application Notes and Protocols: In Vivo Biodistribution and Clearance of Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) tetrazine is a near-infrared (NIR) fluorescent probe that plays a crucial role in preclinical in vivo imaging. Its far-red emission spectrum minimizes tissue autofluorescence, allowing for deep tissue imaging with high sensitivity. The tetrazine moiety enables a bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of pretargeted imaging strategies. This inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and specific, occurring efficiently under physiological conditions. Understanding the in vivo biodistribution and clearance profile of Cy5.5 tetrazine is paramount for designing and interpreting such imaging studies, as the unbound probe's pharmacokinetics directly impact image contrast and background signal.

These application notes provide a comprehensive overview of the in vivo behavior of Cy5.5 tetrazine, including detailed protocols for biodistribution and clearance studies.

Core Concepts: Pretargeted Imaging

Pretargeted imaging is a multi-step approach that separates the targeting of a biomolecule (e.g., an antibody) from the delivery of the imaging agent. This strategy is particularly advantageous for overcoming the poor pharmacokinetics of large, slow-clearing targeting molecules directly labeled with fluorophores.

Pretargeted Imaging Workflow

G cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging A TCO-conjugated Antibody Administered B Antibody Accumulates at Target Site (e.g., Tumor) A->B C Unbound Antibody Clears from Circulation (24-72 hours) B->C D Cyanine5.5 Tetrazine Administered C->D Pretargeting Interval E Bioorthogonal 'Click' Reaction at Target Site D->E F Rapid Clearance of Unbound Cy5.5 Tetrazine E->F G High-Contrast In Vivo Fluorescence Imaging F->G G A This compound in Circulation B Renal Filtration A->B Primary Pathway C Hepatobiliary Uptake A->C Secondary Pathway D Excretion in Urine B->D E Excretion in Feces C->E G A Prepare Cy5.5 Tetrazine Solution in PBS B Administer via Tail Vein Injection A->B C In Vivo Imaging at Multiple Time Points (e.g., 0.5, 4, 24h) B->C D Euthanize Mice at Each Time Point C->D E Harvest Organs (Liver, Kidneys, etc.) D->E F Ex Vivo Organ Imaging E->F G Weigh and Homogenize Organs F->G H Quantify Fluorescence and Calculate %ID/g G->H

Application Notes and Protocols for Labeling Single-Domain Antibody Fragments with Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-domain antibody fragments (sdAbs), also known as nanobodies, are emerging as powerful tools in research and drug development due to their small size (~15 kDa), high stability, and excellent tissue penetration.[1][2][3][4] Labeling these fragments with near-infrared (NIR) fluorescent dyes like Cyanine5.5 (Cy5.5) enables sensitive in vivo imaging and a variety of in vitro assays. This document provides detailed application notes and protocols for the efficient and site-specific labeling of sdAbs with Cy5.5 tetrazine using bioorthogonal click chemistry.

The labeling strategy is based on the inverse electron demand Diels-Alder (IEDDA) reaction, a bioorthogonal reaction known for its exceptionally fast kinetics and high specificity.[5] This reaction occurs between a tetrazine moiety on the fluorescent dye and a strained dienophile, typically a trans-cyclooctene (B1233481) (TCO) group, which is first introduced onto the sdAb. This two-step approach ensures a high degree of control over the labeling process, resulting in a homogenous product with a defined dye-to-antibody ratio.

Principle of the Labeling Reaction

The core of the labeling method is the IEDDA "click" reaction between a TCO-modified sdAb and Cy5.5-tetrazine. This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions, making it ideal for biomolecule conjugation. The workflow involves two main stages:

  • Modification of the sdAb with TCO: The sdAb is first functionalized with a TCO group. A common method is to use an N-hydroxysuccinimide (NHS) ester of TCO (e.g., TCO-PEG4-NHS ester) to react with primary amines on the sdAb, primarily the ε-amine of lysine (B10760008) residues.

  • Labeling with Cy5.5-tetrazine: The TCO-modified sdAb is then reacted with Cy5.5-tetrazine. The IEDDA reaction forms a stable covalent bond, yielding the fluorescently labeled sdAb.

cluster_0 Step 1: sdAb Modification cluster_1 Step 2: Bioorthogonal Labeling sdAb Single-Domain Antibody (sdAb) (with accessible Lysine residues) sdAb_TCO TCO-modified sdAb sdAb->sdAb_TCO Amine-reactive crosslinking TCO_NHS TCO-PEG4-NHS Ester (trans-cyclooctene) TCO_NHS->sdAb_TCO sdAb_Cy5_5 Cyanine5.5-labeled sdAb sdAb_TCO->sdAb_Cy5_5 IEDDA Click Reaction Cy5_5_tetrazine Cyanine5.5-tetrazine Cy5_5_tetrazine->sdAb_Cy5_5 cluster_workflow TCO Modification Workflow start Start prep_sdAb Prepare sdAb (Buffer exchange to pH 8.3) start->prep_sdAb conjugate Mix sdAb and TCO-NHS (1-2 hours at RT) prep_sdAb->conjugate prep_TCO Prepare TCO-NHS stock solution in DMSO prep_TCO->conjugate purify Purify TCO-sdAb (Desalting column) conjugate->purify end TCO-modified sdAb purify->end

References

Troubleshooting & Optimization

Technical Support Center: Cyanine5.5-Tetrazine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Cyanine5.5 (Cy5.5)-tetrazine labeling reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your labeling workflow.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Cy5.5-tetrazine labeling chemistry?

The labeling reaction is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry".[1] This reaction occurs between a tetrazine moiety on the Cy5.5 fluorophore and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), that has been incorporated into the molecule of interest (e.g., a protein, antibody, or oligonucleotide).[1] This bioorthogonal reaction is known for its high speed, specificity, and ability to proceed in biological media without the need for a catalyst.[1]

Q2: What are the critical factors that influence the efficiency of the Cy5.5-tetrazine labeling reaction?

Several factors govern the kinetics and overall efficiency of the tetrazine ligation:

  • Reactant Pair Choice: The specific structures of the tetrazine and the dienophile significantly impact the reaction rate. Highly strained dienophiles, like certain TCO derivatives, lead to much faster kinetics.[1] Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile also accelerate the reaction.

  • Stoichiometry: The molar ratio of Cy5.5-tetrazine to the dienophile-modified molecule is crucial. A molar excess of the Cy5.5-tetrazine is typically used to drive the reaction to completion.[1]

  • Concentration of Reactants: As a bimolecular reaction, the rate is directly proportional to the concentration of both the tetrazine and the dienophile-modified molecule.

  • Reaction Buffer and pH: The reaction is generally robust across a pH range of 7 to 8.5. However, it is important to avoid primary amine-containing buffers (e.g., Tris) if your molecule was functionalized via an NHS ester, as these can compete with the desired reaction.

  • Temperature and Incubation Time: The reaction is typically fast and can often be completed at room temperature within 30 to 60 minutes. For less reactive partners or lower concentrations, extending the incubation time or slightly increasing the temperature can improve efficiency.

  • Solvent: While the reaction works well in aqueous buffers, the choice of solvent can influence reaction rates and reactant stability. Stock solutions of Cy5.5-tetrazine are often prepared in organic solvents like DMSO or DMF.

Q3: How should I store and handle Cy5.5-tetrazine and dienophile-modified molecules?

For optimal stability, both Cy5.5-tetrazine and dienophile-modified molecules should be stored at -20°C in a dark and dry environment. It is advisable to protect the Cy5.5-tetrazine from light to prevent photobleaching. Aliquoting reagents upon receipt can help to avoid multiple freeze-thaw cycles. Some highly reactive tetrazines and TCOs may have limited stability in aqueous solutions over extended periods.

Troubleshooting Guide

This guide addresses common issues encountered during Cy5.5-tetrazine labeling experiments.

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Degraded Reagents: The Cy5.5-tetrazine or the dienophile-modified molecule may have degraded due to improper storage or handling.Ensure reagents have been stored correctly at -20°C, protected from light and moisture. Run a small-scale control reaction with fresh reagents to verify their activity.
Incorrect Stoichiometry: An insufficient amount of Cy5.5-tetrazine will result in incomplete labeling.Optimize the molar ratio of Cy5.5-tetrazine to the dienophile-modified molecule. A starting point of 1.5 to 5-fold molar excess of the tetrazine is recommended.
Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants.Increase the concentration of one or both reactants to accelerate the reaction.
Suboptimal Reaction Buffer: The pH of the buffer may not be optimal, or the buffer may contain interfering substances.Ensure the reaction buffer pH is between 7 and 8.5. Avoid buffers containing primary amines like Tris if NHS ester chemistry was used for dienophile introduction.
Presence of Thiols: High concentrations of reducing agents like DTT or BME can sometimes affect the stability of TCOs.If possible, remove high concentrations of thiols from your sample before the labeling reaction.
High Background or Non-specific Staining Excess Unreacted Dye: Unreacted Cy5.5-tetrazine can lead to high background signal.It is crucial to remove unreacted dye after the labeling reaction. This can be achieved through size-exclusion chromatography (e.g., desalting columns), dialysis, or other purification methods suitable for your molecule.
Hydrophobic Interactions: The Cy5 dye is relatively hydrophobic and can non-specifically associate with biomolecules, particularly proteins.Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce non-specific binding.
Long Incubation Times with High Dye Concentration: This can increase the chances of non-specific binding.Reduce the incubation time and/or the concentration of the Cy5.5-tetrazine to minimize non-specific interactions.
Precipitation of Labeled Molecule Low Solubility: The addition of the hydrophobic Cy5.5 dye can reduce the solubility of the labeled molecule.Using a PEGylated version of Cy5.5-tetrazine can improve the water solubility of the final conjugate. Including a small percentage of an organic co-solvent like DMSO may also help, but its compatibility with your biomolecule must be verified.

Quantitative Data Summary

The rate of the IEDDA reaction is highly dependent on the specific tetrazine and dienophile pairing. The following table provides a summary of reported second-order rate constants (k₂) for various tetrazine-dienophile reactions to illustrate the range of reactivity. Note that reaction conditions can vary between studies.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazineTCO~2000
3-phenyl-1,2,4,5-tetrazine (H-Tet)TCOVaries, can be ~30-fold higher than Me-Tet derivatives
Methyl-substituted tetrazine (Me-Tet)TCOSlower kinetics compared to H-Tet
Tetrazines with electron-withdrawing groupsTCOGenerally faster kinetics
Tetrazines with electron-donating groupsTCOGenerally slower kinetics

Experimental Protocols

Protocol 1: General Protocol for Labeling a TCO-Modified Protein with Cy5.5-Tetrazine

This protocol provides a general starting point for labeling a protein that has been pre-modified with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Cy5.5-tetrazine

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 1-10 mM stock solution of Cy5.5-tetrazine in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 3- to 5-fold molar excess of the Cy5.5-tetrazine stock solution to the TCO-modified protein solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For less reactive partners, the incubation time can be extended up to 2 hours.

  • Purification:

    • Remove the unreacted Cy5.5-tetrazine by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare TCO-modified Protein Solution mix Mix Protein and Dye (3-5x molar excess of dye) prep_protein->mix prep_dye Prepare Cy5.5-tetrazine Stock Solution prep_dye->mix incubate Incubate at Room Temp (30-60 min, protected from light) mix->incubate sec Size-Exclusion Chromatography incubate->sec collect Collect Labeled Protein Fractions sec->collect characterize Characterize (optional) (DOL calculation) collect->characterize

Caption: Experimental workflow for Cy5.5-tetrazine labeling of a TCO-modified protein.

troubleshooting_logic cluster_efficiency cluster_background decision decision issue issue solution solution start Start Labeling Experiment check_efficiency Low Labeling Efficiency? start->check_efficiency check_background High Background? check_efficiency->check_background No check_reagents Reagents Degraded? check_efficiency->check_reagents Yes successful_labeling Successful Labeling check_background->successful_labeling No check_purification Inefficient Purification? check_background->check_purification Yes check_stoichiometry Incorrect Stoichiometry? check_reagents->check_stoichiometry No use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Yes check_concentration Low Concentration? check_stoichiometry->check_concentration No optimize_ratio Optimize Molar Ratio (1.5-5x excess dye) check_stoichiometry->optimize_ratio Yes check_concentration->check_background No increase_concentration Increase Reactant Concentration check_concentration->increase_concentration Yes check_binding Non-specific Binding? check_purification->check_binding No improve_purification Improve Purification (e.g., SEC, Dialysis) check_purification->improve_purification Yes check_binding->successful_labeling No optimize_washing Optimize Washing (add Tween-20) check_binding->optimize_washing Yes

Caption: A logical workflow for troubleshooting common issues in Cy5.5-tetrazine labeling.

References

Optimizing Cyanine5.5-Tetrazine to TCO Ligation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the optimization of the Cyanine5.5 (Cy5.5) tetrazine to trans-cyclooctene (B1233481) (TCO) molar ratio for bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Cy5.5-tetrazine and TCO reaction?

The conjugation of Cy5.5-tetrazine to a TCO-modified molecule occurs via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] This is a type of "click chemistry" known for its high speed, specificity, and biocompatibility.[1][3] The process involves a two-step mechanism:

  • [4+2] Cycloaddition : The electron-deficient tetrazine ring on the Cy5.5 molecule rapidly reacts with the strained, electron-rich TCO dienophile.[1] This forms a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction : The intermediate spontaneously and irreversibly eliminates a molecule of nitrogen gas (N₂), forming a stable, fluorescently labeled dihydropyridazine (B8628806) product. This reaction is the fastest bioorthogonal reaction reported to date.

Q2: What are the key factors that influence the rate and efficiency of the tetrazine ligation reaction?

Several factors govern the kinetics of the tetrazine-TCO ligation:

  • Reactant Electronics : The reaction rate is accelerated by electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.

  • Ring Strain : Highly strained dienophiles, such as certain TCO derivatives, exhibit significantly faster reaction kinetics.

  • Steric Hindrance : Bulky substituents on either the tetrazine or TCO can slow the reaction. Incorporating a flexible spacer, like PEG, can improve accessibility and mitigate this issue.

  • Reactant Concentration : As a bimolecular reaction, the rate is directly proportional to the concentration of both the tetrazine and the TCO-modified molecule.

  • Solvent : The reaction can proceed in various organic and aqueous solvents, but the choice of solvent can influence the reaction rate and stability of the reactants.

Q3: What is the recommended molar ratio of Cy5.5-tetrazine to the TCO-modified molecule?

For most applications, a slight molar excess of the Cy5.5-tetrazine reagent is recommended to drive the reaction to completion. The optimal ratio can vary depending on the specific reactants and concentrations, so empirical optimization is often necessary.

ApplicationRecommended Tetrazine:TCO Molar RatioNotes
General Protein Conjugation1.1:1 to 5:1A starting point of 1.5 to 5-fold molar excess of the tetrazine-dye is common.
Low Concentration Reactions2:1 to 5:1A higher excess can help ensure complete conjugation when reactants are dilute.
Pretargeted Imaging1:1 (or slight excess of Tz)In pretargeting, a TCO-labeled antibody is administered first, followed by the tetrazine probe.

Q4: What are the optimal reaction conditions (buffer, pH, temperature)?

The tetrazine-TCO ligation is robust and proceeds well under a range of mild, physiological conditions.

ParameterRecommended ConditionNotes
Reaction Buffer Phosphate-buffered saline (PBS)Other non-amine-containing buffers like HEPES, carbonate, or borate (B1201080) are also suitable.
pH Range 6.0 - 9.0The reaction is generally insensitive to pH, but extreme values can affect the stability of biomolecules. Avoid buffers with primary amines (e.g., Tris, glycine) if using NHS esters for TCO modification, as they compete with the reaction.
Temperature Room Temperature (20-25°C)The reaction is very fast at room temperature. Incubation at 4°C is possible but will require longer reaction times (e.g., 30-120 minutes). For cellular applications, 37°C can be used.
Duration 10 - 60 minutesThe reaction is often complete within this timeframe at room temperature. Progress can be monitored by the disappearance of the tetrazine's pink color.

Q5: How should I store and handle Cy5.5-tetrazine and TCO-modified reagents?

Proper storage is critical to maintain the reactivity of the reagents.

  • Cy5.5-tetrazine : Store at -20°C or -80°C in a dry, dark environment. Protect from light and moisture. Stock solutions in anhydrous DMSO or DMF should be stored at -20°C and are typically stable for several months.

  • TCO-modified molecules : Store at -20°C, desiccated and protected from light. TCOs can be sensitive to thiols and UV light. NHS esters of TCO are moisture-sensitive and should be brought to room temperature before opening to prevent condensation.

Troubleshooting Guide

Problem: Low Labeling Efficiency or No Reaction

  • Possible Cause: Degraded Reagents

    • Solution : Ensure that both the Cy5.5-tetrazine and the TCO-modified molecule have been stored correctly (typically at -20°C, protected from light and moisture) and have not expired. Run a small-scale control reaction with fresh reagents to verify their activity.

  • Possible Cause: Incorrect Stoichiometry

    • Solution : The molar ratio of tetrazine to TCO is critical. Empirically optimize the ratio for your specific system. A common starting point is a 1.5 to 5-fold molar excess of the Cy5.5-tetrazine. An incorrect ratio can lead to an incomplete reaction.

  • Possible Cause: Low Reactant Concentration

    • Solution : The reaction rate is dependent on the concentration of both reactants. If concentrations are too low, the reaction will be slow. Increase the concentration of one or both reactants if possible.

  • Possible Cause: Suboptimal Reaction Buffer

    • Solution : Ensure the reaction buffer pH is within the optimal range, typically pH 7 to 8.5. If your TCO-molecule was functionalized via an NHS ester, avoid buffers containing primary amines like Tris, as these will compete with the desired reaction.

  • Possible Cause: Presence of Interfering Substances

    • Solution : High concentrations of thiols (e.g., DTT, BME) can sometimes affect the stability of TCO groups. If your sample contains high levels of reducing agents, consider purification prior to the labeling reaction.

  • Possible Cause: "Masked" TCO Groups

    • Solution : TCO groups, particularly on antibodies, can become non-reactive due to hydrophobic interactions with the protein, effectively "masking" them. Using a TCO reagent with a hydrophilic PEG linker can help mitigate this issue by extending the reactive group away from the protein surface.

Problem: High Background or Non-Specific Binding

  • Possible Cause: Excess Unreacted Dye

    • Solution : It is crucial to remove any unreacted Cy5.5-tetrazine after the reaction is complete. This can be achieved through size-exclusion chromatography (e.g., PD-10 or NAP-5 desalting columns), dialysis, or other purification methods appropriate for your labeled molecule.

  • Possible Cause: Hydrophobic Interactions

    • Solution : The Cy5 dye is relatively hydrophobic and can non-specifically associate with proteins. To reduce this, you can include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers during purification. Using a hydrophilic sulfo-Cy5.5 variant can also minimize non-specific binding.

Problem: Precipitation of Reactants or Product

  • Possible Cause: Poor Solubility

    • Solution : The addition of hydrophobic moieties like TCO and Cy5.5 can sometimes cause aggregation and precipitation of proteins. To improve aqueous solubility, use reagents that incorporate hydrophilic PEG linkers. A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biomolecule must be verified.

Experimental Protocols

Protocol 1: General Labeling of a TCO-Modified Protein with Cy5.5-Tetrazine

This protocol outlines a general procedure for conjugating Cy5.5-tetrazine to a protein that has already been functionalized with TCO groups.

  • Reagent Preparation :

    • Prepare a stock solution of Cy5.5-tetrazine (e.g., 1-10 mM) in an anhydrous organic solvent like DMSO or DMF.

    • Dissolve the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Ligation Reaction :

    • Add the desired molar excess of the Cy5.5-tetrazine stock solution to the TCO-modified protein solution. A 3-5 fold molar excess is a common starting point.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. Gentle mixing can be beneficial.

  • Purification :

    • Remove unreacted Cy5.5-tetrazine by running the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with your desired storage buffer.

    • Collect the fractions containing the purified, fluorescently labeled protein conjugate.

  • Characterization :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~650 nm (for Cy5.5).

    • The final conjugate can be stored at 4°C, protected from light.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

The tetrazine ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance peak.

  • Determine Molar Extinction Coefficient : Accurately determine the molar extinction coefficient of your Cy5.5-tetrazine at its maximum absorbance (λmax), which is typically between 510-550 nm for the tetrazine moiety, in the chosen reaction buffer.

  • Initiate the Reaction : In a cuvette, add the reaction buffer and the TCO-modified molecule solution. Begin the spectrophotometer measurement and then add the Cy5.5-tetrazine solution to start the reaction, ensuring rapid mixing.

  • Monitor Absorbance : Record the decrease in absorbance at the tetrazine's λmax over time. The disappearance of this absorbance indicates the consumption of the tetrazine and the progress of the reaction.

References

Best buffer conditions for Cyanine5.5 tetrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cyanine5.5 (Cy5.5) tetrazine for bioorthogonal labeling reactions. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for Cy5.5 tetrazine reactions?

The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is remarkably robust and proceeds efficiently under a wide range of conditions.[1] Generally, the reaction is pH-insensitive, performing well in buffers with a pH between 4 and 10.[2] For most applications involving biomolecules, a buffer in the neutral pH range of 7.0 to 8.5 is recommended to maintain the stability and integrity of the biological sample.[3]

Commonly used buffers include phosphate-buffered saline (PBS), which is typically around pH 7.4.[3][4] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if the complementary trans-cyclooctene (TCO) group was introduced onto the biomolecule using an NHS ester, as these can compete with the intended reaction.

Q2: What is the recommended temperature for the reaction?

Cy5.5 tetrazine reactions are typically performed at ambient temperature (approximately 22°C) or at 37°C for applications involving live cells. The reaction's fast kinetics often do not necessitate elevated temperatures. For less reactive pairs or to potentially increase the reaction rate, optimizing the temperature may be beneficial.

Q3: How can I prepare the Cy5.5 tetrazine stock solution?

Cy5.5 tetrazine is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution, for example, at a concentration of 1-10 mM. It is important to store the stock solution at -20°C, protected from light and moisture, to ensure its stability.

Q4: What is the ideal molar ratio of Cy5.5 tetrazine to the TCO-modified molecule?

A molar excess of the Cy5.5 tetrazine is generally recommended to drive the reaction to completion. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine dye over the TCO-modified molecule. However, the optimal ratio may need to be determined empirically for each specific application to balance labeling efficiency with the need to minimize background from unreacted dye.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Stoichiometry: The molar ratio of Cy5.5 tetrazine to the TCO-modified molecule may be suboptimal.Optimize the molar ratio by titrating the Cy5.5 tetrazine concentration. A 1.5 to 5-fold molar excess is a good starting point.
Suboptimal Reaction Buffer: The pH of the buffer may be outside the optimal range, or the buffer may contain interfering substances.Ensure the buffer pH is between 7 and 8.5. Avoid buffers with primary amines like Tris if TCO was introduced via an NHS ester.
Degradation of Reactants: The Cy5.5 tetrazine or the TCO-modified molecule may have degraded due to improper storage or handling.Store both reagents at -20°C, protected from light and moisture. Assess the stability of your tetrazine under your specific reaction conditions.
Presence of Thiols: High concentrations of thiols can sometimes affect the stability of TCOs.If your sample contains high levels of reducing agents like DTT or BME, consider a purification step prior to labeling.
High Background Signal Excess Unreacted Dye: Unreacted Cy5.5 tetrazine can lead to non-specific signal.After the labeling reaction, it is crucial to remove any unreacted Cy5.5 tetrazine using methods like size-exclusion chromatography (e.g., NAP-5 or PD-10 desalting columns) or dialysis.
Hydrophobic Interactions: The Cy5 dye is relatively hydrophobic and can non-specifically associate with biomolecules.Include a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to help reduce this non-specific binding.
Long Incubation Times with High Dye Concentration: This can increase the chances of non-specific binding.Reduce the incubation time and/or the concentration of the Cy5.5 tetrazine to minimize non-specific interactions.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions can lead to variable results.Prepare fresh stock solutions and accurately determine their concentrations.
Instability of Tetrazine in Media: Some tetrazine derivatives may show instability in the presence of components like fetal bovine serum (FBS).Evaluate the stability of your Cy5.5 tetrazine in your specific reaction medium by monitoring its absorbance over time.

Experimental Protocols

General Protocol for Labeling a TCO-Modified Protein with Cy5.5 Tetrazine

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

  • Reagent Preparation:

    • Prepare a stock solution of Cy5.5 tetrazine (e.g., 10 mM) in anhydrous DMSO.

    • Prepare the TCO-functionalized protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 3 to 5-fold molar excess of the Cy5.5 tetrazine stock solution to the TCO-functionalized protein solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess, unreacted Cy5.5 tetrazine using a desalting column (e.g., PD-10) or size-exclusion chromatography, equilibrating with your desired storage buffer.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Visual Guides

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis reagent_prep Prepare Cy5.5-Tetrazine Stock Solution (in DMSO) conjugation Incubate at Room Temperature (1-2 hours, protected from light) reagent_prep->conjugation Add molar excess of Tetrazine protein_prep Prepare TCO-Modified Protein (in PBS, pH 7.4) protein_prep->conjugation purification Remove Excess Dye (e.g., Desalting Column) conjugation->purification analysis Characterize Conjugate (e.g., UV-Vis Spectroscopy) purification->analysis

Caption: Experimental workflow for Cy5.5 tetrazine conjugation.

Caption: Troubleshooting flowchart for Cy5.5 tetrazine reactions.

References

Reducing background fluorescence in Cyanine5.5 tetrazine imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine5.5 (Cy5.5) tetrazine imaging. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to achieve high-quality imaging results with minimal background fluorescence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during Cy5.5 tetrazine imaging experiments.

Q1: What are the primary sources of high background fluorescence in my Cy5.5 tetrazine imaging experiments?

High background fluorescence in Cy5.5 tetrazine imaging can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from tissues and cells in the near-infrared (NIR) spectrum.[1][2][3] Common sources include melanin (B1238610) and lipofuscin.[2][4] Diet can also be a significant contributor, with chlorophyll (B73375) from standard rodent chow causing high autofluorescence in the gastrointestinal tract.

  • Non-specific Binding: The Cy5.5 tetrazine probe may bind to tissues or cells that are not the intended target. This can be influenced by the physicochemical properties of the probe, such as its hydrophobicity.

  • Unbound Probe: Incomplete clearance of the unbound Cy5.5 tetrazine probe or the TCO-modified targeting molecule (in pre-targeting strategies) can lead to a diffuse background signal.

Q2: I am observing high background signal in my in vivo imaging. How can I reduce it?

Several strategies can be employed to reduce high background signals in in vivo imaging:

  • Dietary Modification: Switching to a purified or chlorophyll-free diet for at least one week before imaging can significantly reduce gut autofluorescence, by more than two orders of magnitude in some cases.

  • Optimize Imaging Wavelengths: Using longer excitation and emission wavelengths can help minimize autofluorescence. For Cy5.5, which is in the NIR-I region, carefully selecting filters to avoid the emission tail of autofluorescence from sources like chlorophyll is important.

  • Pre-targeting Strategy: A pre-targeting approach allows for the clearance of the unbound TCO-modified targeting molecule before the administration of the Cy5.5 tetrazine probe, which can significantly improve signal-to-background ratios.

  • Optimize Clearance Time: Increasing the time between the injection of the targeting molecule and the tetrazine probe allows for more complete clearance of the unbound targeting molecule from circulation.

  • Enhance Probe Hydrophilicity: Using probes with hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can reduce non-specific binding and improve clearance.

  • Use of Blocking Agents: While less common for in vivo systemic applications compared to immunohistochemistry, in certain localized imaging scenarios, blocking agents might be considered. However, for systemic applications, optimizing probe design and clearance is more critical.

Q3: My live-cell imaging experiments show high non-specific background. What can I do?

For cell-based assays, the following troubleshooting steps are recommended:

  • Blocking: Before adding the Cy5.5 tetrazine probe, incubate your cells with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and fish gelatin.

  • Washing Steps: Increase the number and duration of washing steps after incubation with the probe to remove unbound dye.

  • Optimize Probe Concentration: Use the lowest concentration of the Cy5.5 tetrazine probe that still provides a detectable specific signal.

  • Control for Autofluorescence: Always include a control sample of cells that have not been treated with the Cy5.5 tetrazine probe to assess the baseline level of autofluorescence.

Q4: The fluorescence signal from my target is weak. How can I improve it?

A weak signal can be due to several factors. Consider the following:

  • Reaction Kinetics: The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) is generally very fast. However, the specific reactivity can be influenced by the substituents on the tetrazine and the strain of the TCO. Ensure you are using a sufficiently reactive pair.

  • Reagent Concentration and Stoichiometry: The IEDDA reaction rate is dependent on the concentration of both the tetrazine and the TCO. While a 1:1 stoichiometry is theoretical, using a slight excess (1.05-1.5 fold) of the tetrazine probe to the TCO-modified molecule can help drive the reaction to completion.

  • Reagent Stability: Ensure that your Cy5.5 tetrazine and TCO-modified molecules have been stored correctly (typically at -20°C or -80°C, protected from light) and have not degraded.

  • Target Expression: Verify the expression level of your target and the binding efficiency of your TCO-modified targeting molecule.

  • Imaging Parameters: Optimize your imaging system's settings, including excitation power, exposure time, and detector sensitivity, to maximize signal detection.

Quantitative Data Summary

For your convenience, the following tables summarize key quantitative parameters for optimizing your Cy5.5 tetrazine imaging experiments.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommendationApplicationSource(s)
Tetrazine to TCO Molar Ratio 1.05:1 to 1.5:1General "Click" Reaction
TCO-Antibody Conjugation (NHS ester to Antibody) 20-fold molar excessAntibody Labeling
Cy5.5-tetrazine Concentration (Live Cell Imaging) Low micromolar rangeLive Cell Labeling
TCO-Antibody Dose (In Vivo) 1-10 mg/kgIn Vivo Imaging

Table 2: Suggested Incubation and Reaction Times

ProcessDurationApplicationSource(s)
TCO-NHS Ester Labeling of Antibody 1-2 hours at room temperatureAntibody Conjugation
Blocking Step (Live Cells) 30-60 minutesLive Cell ImagingGeneral Protocol
Cy5.5-tetrazine Incubation (Live Cells) 15-60 minutes at 37°CLive Cell Labeling
TCO-Antibody Circulation (In Vivo) 24-72 hoursPre-targeted In Vivo Imaging
Cy5.5-tetrazine Imaging Timepoints (In Vivo) 1, 4, 24 hours post-injectionIn Vivo Imaging

Table 3: Imaging Parameters for Cy5.5

ParameterWavelength (nm)ApplicationSource(s)
Excitation Maximum ~640-650 nmGeneral Imaging
Emission Maximum ~670 nmGeneral Imaging

Experimental Protocols & Methodologies

Below are detailed protocols for key experimental procedures.

Protocol 1: General Live-Cell Labeling with Cy5.5-Tetrazine

This protocol outlines a general workflow for labeling live cells that have been modified to express a TCO-containing molecule on their surface.

  • Cell Preparation:

    • Plate cells in a suitable imaging dish or plate and grow to the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS).

  • Blocking (Optional but Recommended):

    • Prepare a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate the cells in the blocking buffer for 30-60 minutes at 37°C.

    • Wash the cells once with PBS.

  • Labeling:

    • Prepare a working solution of Cy5.5-tetrazine in a suitable buffer or cell culture medium (typically in the low micromolar range).

    • Incubate the cells with the Cy5.5-tetrazine solution for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh buffer or media to the cells.

    • Image the cells using an appropriate fluorescence microscope with filter sets for Cy5.5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Pre-targeted In Vivo Imaging Workflow

This protocol describes a two-step pre-targeting strategy for in vivo imaging.

  • Administration of TCO-Modified Antibody:

    • Administer the TCO-conjugated antibody to the animal model via the desired route (e.g., intravenous injection). The typical dose ranges from 1-10 mg/kg.

    • Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, which is crucial for reducing background signal.

  • Administration of Cy5.5-Tetrazine:

    • Dissolve the Cy5.5-tetrazine in a sterile, biocompatible buffer such as PBS.

    • Administer the Cy5.5-tetrazine solution to the animal.

  • Fluorescence Imaging:

    • At various time points after the administration of Cy5.5-tetrazine (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.5.

    • Quantify the fluorescence intensity in the region of interest and in background regions to determine the target-to-background ratio.

Visual Diagrams

To further clarify the experimental processes, please refer to the following diagrams.

G cluster_step1 Step 1: Targeting Molecule Administration cluster_step2 Step 2: Imaging Probe Administration cluster_step3 Step 3: Imaging TCO_Antibody TCO-Modified Antibody Injection1 Systemic Injection TCO_Antibody->Injection1 Circulation Circulation & Target Accumulation Injection1->Circulation Injection1->Circulation 24-72 hours Clearance Clearance of Unbound Antibody Circulation->Clearance Cy55_Tetrazine Cy5.5-Tetrazine Injection2 Systemic Injection Cy55_Tetrazine->Injection2 Reaction In Vivo 'Click' Reaction at Target Injection2->Reaction Imaging NIR Fluorescence Imaging Injection2->Imaging 1-24 hours Analysis Signal-to-Background Analysis Imaging->Analysis

Caption: Pre-targeted in vivo imaging workflow.

G cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) cluster_product Product Tetrazine Cy5.5-Tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO TCO-Modified Biomolecule TCO->Cycloaddition Intermediate Unstable Dihydropyridazine Intermediate Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder (N2 Release) Intermediate->Retro_DA Product Stable Fluorescent Conjugate Retro_DA->Product

Caption: The Tetrazine-TCO ligation reaction.

References

Cyanine5.5 tetrazine stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine5.5 (Cy5.5) tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of Cy5.5 tetrazine in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Cyanine5.5 tetrazine?

A: For long-term stability, solid Cy5.5 tetrazine should be stored at -20°C, desiccated, and protected from light.[1][2][3] Under these conditions, the compound is typically stable for 24 months.[1][2] For transportation, it can be kept at room temperature for up to three weeks. Stock solutions are best prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month, sealed from moisture and light.

Q2: In which solvents is this compound soluble?

A: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For applications in aqueous solutions, consider using a sulfonated version (sulfo-Cy5.5 tetrazine) or a derivative with a polyethylene (B3416737) glycol (PEG) linker to improve water solubility and reduce non-specific binding.

Q3: How does pH affect the stability of this compound?

A: While a similar compound, Cy5 tetrazine, is reported to be relatively stable in a pH range of 4 to 10, tetrazines, in general, are susceptible to degradation under harsh acidic or basic conditions. The stability of the tetrazine ring is influenced by its substituents. Electron-withdrawing groups can increase the reactivity of the tetrazine but decrease its stability in aqueous media, especially in the presence of nucleophiles.

Q4: Is this compound sensitive to light?

A: Yes, like other cyanine (B1664457) dyes, Cy5.5 is susceptible to photobleaching upon prolonged exposure to excitation light. It is crucial to protect the compound and its conjugates from light during storage and experiments whenever possible. Using antifade reagents in imaging applications can help mitigate photobleaching.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

If you are experiencing a weak or absent fluorescence signal from your Cy5.5 tetrazine-labeled sample, consider the following potential causes and solutions:

Possible Cause Troubleshooting Steps
Poor Labeling Efficiency - Verify Reactant Integrity: Ensure your Cy5.5 tetrazine and trans-cyclooctene (B1233481) (TCO)-modified biomolecule have not degraded. Prepare fresh solutions if in doubt. - Optimize Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.5-2 fold) of the tetrazine can improve conjugation efficiency. - Check Reaction Buffer: Ensure the buffer pH is within the optimal range (typically pH 7.4). Avoid buffers containing primary amines like Tris if using NHS ester chemistry for TCO modification.
Photobleaching - Minimize Light Exposure: Protect the sample from light as much as possible. - Reduce Excitation Intensity: Use the lowest laser power necessary for imaging. - Use Antifade Reagents: Mount your sample in an antifade medium for microscopy.
Incorrect Imaging Settings - Verify Filter Sets: Ensure the excitation and emission filters are appropriate for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm). - Optimize Detector Settings: Increase the gain or exposure time on your imaging system, being mindful of potential increases in background noise.
Fluorescence Quenching - Environmental Effects: The local environment of the conjugated dye can cause quenching. This can sometimes be mitigated by altering the linker between the dye and the biomolecule. - Aggregation: High concentrations of the labeled biomolecule may lead to aggregation and self-quenching. Try working with more dilute samples.
Issue 2: High Background Signal

High background fluorescence can obscure your specific signal. Here are common causes and how to address them:

Possible Cause Troubleshooting Steps
Non-Specific Binding - Use Blocking Agents: For immunofluorescence applications, use a suitable blocking buffer (e.g., BSA or serum). - Improve Solubility: For in vivo applications, consider using Cy5.5 tetrazine with a hydrophilic PEG linker to reduce non-specific interactions. - Purification: Ensure your labeled conjugate is thoroughly purified from excess, unreacted Cy5.5 tetrazine using methods like size-exclusion chromatography.
Autofluorescence - Include Controls: Image an unlabeled control sample to assess the level of endogenous fluorescence in your sample. - Use Spectral Unmixing: If your imaging system allows, use spectral unmixing to differentiate the Cy5.5 signal from autofluorescence.
Impure Reagents - Check Reagent Purity: Ensure your Cy5.5 tetrazine and other reagents are of high purity. Fluorescent impurities can contribute to background signal.

Data Presentation

The stability of the tetrazine moiety is highly dependent on its substituents. Electron-donating groups (e.g., alkyl groups) generally enhance stability, while electron-withdrawing groups (e.g., pyridyl groups) decrease stability but increase reactivity. The following table provides an overview of the stability of different tetrazine derivatives in Phosphate-Buffered Saline (PBS) at 37°C, which can be used as a proxy for estimating the stability of your this compound conjugate.

Table 1: Stability of Various Tetrazine Derivatives in PBS (pH 7.4) at 37°C

Tetrazine Derivative (Substituents)Type of Substituent% Remaining After 12 hours in PBS
3-methyl-6-phenyl-tetrazinePhenyl (neutral), Methyl (e-donating)>95%
3,6-di(pyridyl)-tetrazinePyridyl (e-withdrawing)~15-40%
3-phenyl-6-(pyrimidyl)-tetrazinePyrimidyl (e-withdrawing)~15-40%
3-methyl-6-(pyridyl)-tetrazinePyridyl (e-withdrawing), Methyl (e-donating)~25-75%

Note: This data is based on studies of various tetrazine derivatives and is intended to provide a general trend. The exact stability of a specific this compound conjugate may vary.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Buffer

This protocol outlines a method to evaluate the stability of this compound in a specific buffer solution using UV-Vis spectroscopy.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Preparation of Working Solution: Dilute the stock solution in the buffer of interest (e.g., PBS, Tris, or HEPES at a specific pH) to a final concentration with a measurable absorbance at the λmax of the tetrazine (around 520-540 nm) and the λmax of Cy5.5 (around 675 nm). Keep the final DMSO concentration low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Aliquot the working solution into multiple vials and incubate them at the desired temperature(s) (e.g., 4°C, 25°C, 37°C), protected from light.

  • Absorbance Measurement: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and measure its full absorbance spectrum (e.g., from 300 nm to 800 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: Monitor the decrease in absorbance at the tetrazine's characteristic peak over time. A decrease in this peak indicates degradation of the tetrazine moiety. The peak corresponding to the Cy5.5 dye should remain relatively stable unless the entire molecule is degrading. Calculate the percentage of remaining tetrazine at each time point relative to the initial measurement.

Protocol 2: General Procedure for Tetrazine-TCO Ligation

This protocol provides a general guideline for the conjugation of this compound to a TCO-modified biomolecule.

  • Reagent Preparation:

    • Prepare the TCO-modified biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in DMSO.

  • Conjugation Reaction: Add a 1.5 to 2-fold molar excess of the this compound stock solution to the TCO-modified biomolecule solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. For less reactive pairs or lower concentrations, the incubation time can be extended or the temperature slightly increased (e.g., to 37°C).

  • Purification: Remove the excess, unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis, depending on the nature of the biomolecule.

  • Confirmation of Conjugation: The success of the conjugation can be confirmed by UV-Vis spectroscopy (disappearance of the tetrazine absorbance peak) and/or mass spectrometry (increase in mass corresponding to the Cy5.5 tetrazine moiety).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Cy5.5-Tetrazine Stock in DMSO dilute Dilute Stock in Buffer to Working Concentration prep_stock->dilute prep_buffer Prepare Buffer Solution (e.g., PBS, Tris, HEPES) prep_buffer->dilute aliquot Aliquot into Vials dilute->aliquot incubate Incubate at Desired Temperature (in dark) aliquot->incubate measure Measure Absorbance at Different Time Points incubate->measure analyze Analyze Decrease in Tetrazine Absorbance measure->analyze

Caption: Workflow for assessing this compound stability.

troubleshooting_workflow start Low Fluorescence Signal check_labeling Is labeling efficiency confirmed? start->check_labeling check_imaging Are imaging settings optimal? check_labeling->check_imaging Yes solution_labeling Troubleshoot Labeling: - Check reactant integrity - Optimize stoichiometry - Verify buffer check_labeling->solution_labeling No check_bleaching Is photobleaching minimized? check_imaging->check_bleaching Yes solution_imaging Optimize Imaging: - Correct filter sets - Adjust detector gain/exposure check_imaging->solution_imaging No solution_bleaching Reduce Photobleaching: - Lower laser power - Use antifade reagents check_bleaching->solution_bleaching No end Signal Improved check_bleaching->end Yes solution_labeling->check_labeling solution_imaging->check_imaging solution_bleaching->check_bleaching

References

How to prevent degradation of Cyanine5.5 tetrazine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cyanine5.5 (Cy5.5) tetrazine stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Cy5.5 tetrazine stock solutions?

A1: The degradation of Cy5.5 tetrazine is primarily influenced by two main factors, each related to the distinct chemical entities within the molecule: the Cyanine5.5 dye and the tetrazine ring.

  • For the Cyanine5.5 dye: The polymethine chain of cyanine (B1664457) dyes is susceptible to photodegradation , particularly in the presence of oxygen.[1][2] Excitation by light can lead to the formation of reactive oxygen species (ROS) that attack the conjugated system, causing it to cleave and resulting in a loss of fluorescence.[3]

  • For the tetrazine moiety: The tetrazine ring is sensitive to hydrolysis , especially under basic pH conditions. It can also be degraded by nucleophiles , such as thiols (present in some buffers like DTT or BME) or primary amines.[4]

Q2: What are the recommended storage conditions for Cy5.5 tetrazine stock solutions?

A2: To ensure the longevity of your Cy5.5 tetrazine stock solutions, it is crucial to adhere to the following storage guidelines:

ParameterRecommendationRationale
Temperature Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5]Reduces the rate of chemical degradation.
Light Protect from light by using amber vials or by wrapping vials in aluminum foil.Minimizes photodegradation of the Cy5.5 dye.
Moisture Store in a desiccated environment.Prevents hydrolysis of the tetrazine ring.
Solvent Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).These aprotic solvents are less reactive with the tetrazine moiety than protic solvents like water or alcohols.
Oxygen For applications highly sensitive to photobleaching, consider deoxygenating the solvent before preparing the stock solution.Minimizes the generation of reactive oxygen species that can degrade the cyanine dye upon light exposure.

Q3: How can I tell if my Cy5.5 tetrazine stock solution has degraded?

A3: Degradation of your Cy5.5 tetrazine stock solution can be identified through several observational and analytical methods:

  • Visual Inspection: A noticeable change in the color of the solution is a primary indicator. The characteristic pink/red color of the tetrazine will fade upon degradation.

  • UV-Vis Spectroscopy: A decrease in the absorbance peak of the Cy5.5 dye (around 684 nm) and the tetrazine (around 540 nm) is a clear sign of degradation. The appearance of new peaks at different wavelengths may indicate the formation of degradation products.

  • Fluorescence Measurement: A significant decrease in the fluorescence intensity of the solution when excited at the appropriate wavelength (around 684 nm) points to the degradation of the Cy5.5 fluorophore.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate the intact Cy5.5 tetrazine from its degradation products. The appearance of new peaks with different retention times is a definitive sign of degradation.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the species in your solution, allowing for the detection of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or Low Fluorescence Signal in Labeling Experiments

This is a common issue that can arise from several factors related to the stability of your Cy5.5 tetrazine stock solution.

Troubleshooting Workflow:

start Low/Inconsistent Fluorescence Signal check_storage Verify Stock Solution Storage Conditions (-20°C/-80°C, dark, desiccated) start->check_storage check_age Is the stock solution old? check_storage->check_age fresh_solution Prepare a Fresh Stock Solution check_buffer Check Reaction Buffer Composition (pH, presence of nucleophiles like Tris or thiols) fresh_solution->check_buffer check_age->fresh_solution Yes check_age->check_buffer No buffer_issue Buffer contains interfering substances check_buffer->buffer_issue change_buffer Use a non-nucleophilic buffer (e.g., PBS or HEPES at neutral pH) buffer_issue->change_buffer Yes light_exposure Assess Light Exposure During Handling buffer_issue->light_exposure No change_buffer->light_exposure minimize_light Minimize light exposure during all steps light_exposure->minimize_light retest Retest Labeling Experiment minimize_light->retest

Troubleshooting Inconsistent Fluorescence.

Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis

The presence of unexpected peaks in your analytical data is a strong indication of degradation.

Potential Degradation Pathways and Products:

The degradation of Cyanine5.5 tetrazine can occur through two primary pathways: photodegradation of the cyanine dye and hydrolysis of the tetrazine ring.

cluster_cy55 Cyanine5.5 Moiety cluster_tetrazine Tetrazine Moiety cy55 This compound excited_cy55 Excited State Cy5.5* cy55->excited_cy55 Light (hν) cleaved_products Cleaved Polymethine Chain Products (Loss of Fluorescence) cy55->cleaved_products via ROS ros Reactive Oxygen Species (ROS) excited_cy55->ros O₂ ros->cy55 Degradation tetrazine This compound dihydrotetrazine Dihydrotetrazine Intermediate tetrazine->dihydrotetrazine H₂O (Hydrolysis) or Nucleophiles (e.g., R-SH) ring_opened Ring-Opened Products (Loss of Pink Color) dihydrotetrazine->ring_opened

Primary Degradation Pathways of Cy5.5 Tetrazine.

Degradation Product TypeExpected Mass ChangeAnalytical Observation
Cleaved Cy5.5 Fragments Variable, lower m/z valuesMultiple new peaks in HPLC with earlier retention times. Corresponding smaller fragments in MS.
Hydrolyzed Tetrazine Addition of H₂O and loss of N₂Disappearance of the tetrazine absorbance at ~540 nm. A shift in the parent mass in MS.

Experimental Protocols

Protocol 1: Assessment of Cy5.5 Tetrazine Stock Solution Stability by UV-Vis Spectrophotometry

This protocol provides a straightforward method to monitor the stability of your stock solution over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Cuvettes

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Carefully weigh out approximately 1 mg of Cy5.5 tetrazine.

    • Dissolve it in a known volume of anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).

  • Prepare Working Solutions:

    • Dilute the concentrated stock solution in the desired solvent (e.g., DMSO or PBS) to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax of Cy5.5 (~684 nm).

  • Initial Measurement (Time 0):

    • Immediately after preparation, measure the full absorbance spectrum of the working solution from 300 nm to 800 nm.

    • Record the absorbance values at the λmax of Cy5.5 (~684 nm) and the tetrazine (~540 nm).

  • Incubation:

    • Store aliquots of the working solution under the conditions you wish to test (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), measure the absorbance spectrum of each aliquot.

  • Data Analysis:

    • Plot the absorbance at ~684 nm and ~540 nm as a function of time for each condition. A decrease in absorbance indicates degradation.

Protocol 2: HPLC Method for Assessing Purity and Degradation

This protocol allows for a more detailed analysis of the purity of your stock solution and the separation of any degradation products.

Materials and Equipment:

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid

  • Your Cy5.5 tetrazine stock solution

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Dilute your Cy5.5 tetrazine stock solution in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelengths: 280 nm, 540 nm, and 684 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Analysis:

    • Run a sample of your freshly prepared stock solution to establish a reference chromatogram.

    • Analyze aliquots of your stock solution that have been stored under various conditions over time.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

By following these guidelines and protocols, researchers can ensure the integrity of their this compound stock solutions, leading to more reliable and reproducible experimental results.

References

Validation & Comparative

A Head-to-Head Comparison: Cyanine5.5 Tetrazine vs. Cy5 Tetrazine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo imaging, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. For applications leveraging the bioorthogonal reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), Cyanine5 (Cy5) tetrazine and Cyanine5.5 (Cy5.5) tetrazine have emerged as popular far-red fluorescent reporters. Their emission spectra in the near-infrared (NIR) window offer significant advantages for in vivo applications, including deeper tissue penetration and reduced background autofluorescence.

This guide provides an objective comparison of Cyanine5.5 tetrazine and Cy5 tetrazine, summarizing their key properties and performance characteristics for in vivo imaging. While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data to aid researchers in selecting the optimal probe for their specific experimental needs.

Core Properties: A Spectroscopic Snapshot

The fundamental differences between Cy5 and Cy5.5 lie in their spectral properties. Cy5.5 is a longer-wavelength dye, which can be advantageous for minimizing tissue autofluorescence and maximizing signal-to-background ratios in living subjects.

PropertyCy5 TetrazineThis compound
Excitation Maximum (nm) ~649~675
Emission Maximum (nm) ~671~694
Molecular Weight ( g/mol ) Varies by specific structureVaries by specific structure
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~250,000
Quantum Yield ModerateModerate
Photostability ModerateModerate

In Vivo Performance: A Comparative Overview

Pre-targeted In Vivo Imaging Workflow

The typical experimental workflow for in vivo imaging using tetrazine-functionalized cyanine (B1664457) dyes involves a pre-targeting approach. This strategy helps to improve the tumor-to-background signal ratio by separating the targeting and imaging steps.

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging TCO_Antibody TCO-modified Antibody Injection Accumulation Antibody Accumulation at Tumor Site & Clearance of Unbound Antibody TCO_Antibody->Accumulation 24-72 hours Tetrazine_Injection Cyanine-Tetrazine Probe Injection Click_Reaction In Vivo Bioorthogonal Click Reaction (IEDDA) Tetrazine_Injection->Click_Reaction Rapid Imaging Fluorescence Imaging Click_Reaction->Imaging 1-24 hours post-injection

Caption: Pre-targeted in vivo imaging workflow.

This two-step process, involving the initial administration of a TCO-modified targeting molecule (e.g., an antibody) followed by a rapidly clearing cyanine-tetrazine probe, is designed to maximize the signal from the target tissue while minimizing background fluorescence.

While specific comparative data is lacking, the longer emission wavelength of Cy5.5 tetrazine would theoretically provide a better signal-to-background ratio in vivo due to lower tissue autofluorescence in the 700 nm range compared to the 670 nm range of Cy5. However, the overall performance will also depend on factors such as the brightness of the dye, its stability in vivo, and its pharmacokinetic profile.

Experimental Protocols

The following is a generalized protocol for pre-targeted in vivo fluorescence imaging in a tumor-bearing mouse model. This protocol can be adapted for both Cy5 and Cy5.5 tetrazine probes.

Preparation and Administration of TCO-Modified Antibody
  • Antibody Conjugation: Conjugate the targeting antibody with a trans-cyclooctene (TCO) linker according to the manufacturer's protocol.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Administration: Administer the TCO-conjugated antibody to the mice via intravenous (tail vein) injection. The typical dose is 1-5 mg/kg, but should be optimized for each specific antibody.

  • Accumulation and Clearance: Allow the TCO-antibody to accumulate at the tumor site and for unbound antibody to clear from circulation. This is typically a 24 to 72-hour period, depending on the antibody's pharmacokinetics.

Preparation and Administration of Cyanine-Tetrazine Probe
  • Probe Preparation: Dissolve the Cy5-tetrazine or Cy5.5-tetrazine in sterile phosphate-buffered saline (PBS) to the desired concentration.

  • Administration: Administer the fluorescent tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically but is often in the range of 1-5 molar equivalents relative to the injected antibody.

In Vivo Fluorescence Imaging
  • Imaging System: Use an in vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the selected dye.

    • For Cy5: Excitation ~640 nm, Emission ~670 nm.

    • For Cy5.5: Excitation ~675 nm, Emission ~694 nm.

  • Image Acquisition: Anesthetize the mice and acquire whole-body fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle) to quantify the fluorescence intensity and calculate the tumor-to-background ratio.

Ex Vivo Biodistribution (Optional)
  • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

  • Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe with higher sensitivity.

Signaling Pathways and Logical Relationships

The underlying principle of this imaging technique is the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the tetrazine on the fluorescent probe and the TCO on the targeting antibody. This "click chemistry" reaction is highly specific and rapid, forming a stable covalent bond.

G TCO_Antibody TCO-Antibody Conjugate Binding Specific Binding TCO_Antibody->Binding Tumor_Antigen Tumor-Specific Antigen Tumor_Antigen->Binding IEDDA IEDDA Click Reaction Binding->IEDDA Cyanine_Tetrazine Cyanine-Tetrazine Probe Cyanine_Tetrazine->IEDDA Fluorescent_Signal Localized Fluorescent Signal IEDDA->Fluorescent_Signal

Caption: Bioorthogonal reaction at the target site.

Conclusion

Both this compound and Cy5 tetrazine are valuable tools for in vivo imaging using pre-targeted strategies. The primary advantage of Cy5.5 tetrazine lies in its longer emission wavelength, which is expected to result in lower background autofluorescence and potentially higher signal-to-background ratios in deep tissue imaging. Conversely, Cy5 is a more established and widely used dye, with a wealth of literature to support its application.

The choice between these two probes will ultimately depend on the specific requirements of the study, including the imaging depth, the sensitivity of the imaging system, and the expression level of the target. For studies requiring the highest possible signal-to-noise ratio in deep tissues, Cy5.5 tetrazine may be the preferred choice. For more routine in vivo imaging applications, Cy5 tetrazine remains a robust and reliable option. Researchers are encouraged to perform pilot studies to determine the optimal probe for their particular experimental setup.

A Head-to-Head Comparison: Cyanine5.5 Tetrazine vs. Alexa Fluor 647 Tetrazine for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioorthogonal chemistry, the choice of fluorescent probes is critical for the success of applications ranging from cellular imaging to in vivo studies. Among the most popular and efficient bioorthogonal reactions is the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This guide provides a detailed, data-driven comparison of two widely used far-red fluorescent tetrazine probes: Cyanine5.5 (Cy5.5) tetrazine and Alexa Fluor 647 (AF647) tetrazine. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal probe for their specific experimental needs.

Photophysical and Chemical Properties: A Quantitative Overview

The fundamental characteristics of a fluorescent dye dictate its performance. Below is a summary of the key photophysical and chemical properties of Cy5.5 tetrazine and AF647 tetrazine.

PropertyCyanine5.5 TetrazineAlexa Fluor 647 Tetrazine
Maximum Excitation (nm) ~675~650
Maximum Emission (nm) ~694~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000
Quantum Yield ~0.20~0.33
Molecular Weight ( g/mol ) Varies by specific tetrazine linkerVaries by specific tetrazine linker
Brightness (Ext. Coeff. x QY) ~50,000~89,100

As the data indicates, Alexa Fluor 647 tetrazine exhibits a higher quantum yield and, consequently, greater intrinsic brightness compared to this compound. This can be a significant advantage in applications where high sensitivity is required.

Performance in Bioorthogonal Reactions: Kinetics and Stability

The performance of these dyes in bioorthogonal labeling experiments is paramount. This section delves into their reaction kinetics and stability.

Reaction Kinetics

The rate of the bioorthogonal reaction is a critical factor, especially in dynamic biological systems. The reaction between tetrazine and TCO is known for its rapid kinetics.

ParameterThis compoundAlexa Fluor 647 Tetrazine
Second-Order Rate Constant (k) with TCO (M⁻¹s⁻¹) ~1.3 x 10⁵ - 8 x 10⁵~1.3 x 10⁵ - 8 x 10⁵

Both Cy5.5 tetrazine and AF647 tetrazine exhibit very fast reaction rates with TCO, with the specific rate often depending on the specific tetrazine isomer and reaction conditions. For most applications, the kinetics of both probes are more than sufficient for rapid and efficient labeling.

Stability

The stability of the fluorescent probe in aqueous buffers is crucial for reproducible and reliable results.

  • Alexa Fluor 647 Tetrazine: Generally exhibits high stability across a broad pH range and is known for its excellent photostability, making it well-suited for long-term imaging experiments.

  • This compound: While a robust dye, cyanine (B1664457) dyes, in general, can be more susceptible to photobleaching compared to the Alexa Fluor family. The stability can also be influenced by the buffer composition.

Experimental Workflow and Protocols

A typical workflow for labeling a TCO-modified antibody with a tetrazine-functionalized dye is outlined below.

G cluster_prep Preparation cluster_reaction Bioorthogonal Reaction cluster_purification Purification cluster_analysis Analysis a TCO-modified Antibody c Incubate Antibody-TCO with Tetrazine-Dye a->c b Tetrazine-Dye Stock Solution b->c d Remove Excess Dye (e.g., Size Exclusion Chromatography) c->d e Characterize Labeled Antibody (e.g., Spectrophotometry) d->e f Application (e.g., In Vivo Imaging, Flow Cytometry) e->f

Caption: A generalized experimental workflow for labeling a TCO-modified antibody with a tetrazine-functionalized fluorescent dye.

Detailed Protocol: Antibody Labeling
  • Reagent Preparation:

    • Dissolve the TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a 1-10 mM stock solution of Cy5.5 tetrazine or AF647 tetrazine in a dry organic solvent such as DMSO.

  • Labeling Reaction:

    • Add a 3- to 10-fold molar excess of the tetrazine-dye stock solution to the TCO-modified antibody solution.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C, with gentle mixing.

  • Purification:

    • Remove the unreacted dye by size-exclusion chromatography (e.g., using a desalting column) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm for Cy5.5 or ~650 nm for AF647).

Signaling Pathway: Inverse-Electron-Demand Diels-Alder Cycloaddition

The underlying chemical reaction for this bioorthogonal labeling strategy is the inverse-electron-demand Diels-Alder cycloaddition.

G TCO Trans-cyclooctene (TCO) (on biomolecule) Plus + Tetrazine Tetrazine-Dye Intermediate Diels-Alder Cycloadduct Tetrazine->Intermediate [4+2] Cycloaddition Final Stable Labeled Product + N₂ Intermediate->Final Retro-Diels-Alder (N₂ release)

Caption: The bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine-functionalized dye.

Conclusion and Recommendations

Both this compound and Alexa Fluor 647 tetrazine are excellent choices for bioorthogonal labeling, offering rapid kinetics and far-red fluorescence. The selection between the two often comes down to the specific requirements of the experiment.

  • Choose Alexa Fluor 647 tetrazine when:

    • High sensitivity is paramount: Its superior brightness makes it ideal for detecting low-abundance targets.

    • Photostability is critical: For experiments involving long-term or repeated imaging, the photostability of AF647 is a significant advantage.

  • Choose this compound when:

    • Cost is a major consideration: Cy5.5 is often a more budget-friendly option.

    • Slightly red-shifted emission is desired: The emission maximum of Cy5.5 at ~694 nm may be beneficial for avoiding autofluorescence in certain biological samples.

Ultimately, the optimal choice will depend on a careful consideration of the experimental goals, instrumentation, and budget. For demanding applications where signal-to-noise is a limiting factor, the higher brightness and photostability of Alexa Fluor 647 tetrazine make it a preferred choice. For more routine applications, this compound provides a reliable and cost-effective alternative.

A Comparative Guide to Cyanine5.5 Tetrazine for Near-Infrared (NIR) Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is critical for achieving high sensitivity and specificity. Cyanine5.5 (Cy5.5) tetrazine has emerged as a powerful tool, particularly for in vivo applications in preclinical research and drug development. This guide provides an objective comparison of Cy5.5 tetrazine with other common NIR dyes, supported by quantitative data and detailed experimental protocols. The primary advantage of Cy5.5 tetrazine lies in its tetrazine moiety, which enables a highly efficient and specific bioorthogonal reaction, revolutionizing targeted imaging strategies.

The core of Cy5.5 tetrazine's utility is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry." The tetrazine group reacts with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), with exceptionally fast reaction kinetics (up to 107 M−1s−1) and high specificity within complex biological environments.[1][2] This reaction is biocompatible, proceeding rapidly at physiological conditions without interfering with native biological processes.[3][4] This enables a powerful pre-targeting approach, which significantly enhances signal-to-background ratios in targeted imaging.[2]

Quantitative Performance Comparison

The selection of an NIR dye is often based on its photophysical properties. The following table summarizes key performance metrics for Cy5.5 tetrazine and other commonly used NIR dyes.

ParameterCyanine5.5 Tetrazine Indocyanine Green (ICG) Standard Cyanine5.5 Cyanine7
Excitation Max (nm) 684~780~678~750
Emission Max (nm) 710~820~694~776
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~198,000~150,000~250,000~250,000
Fluorescence Quantum Yield (Φ) ~0.20~0.01-0.03 (in blood)~0.20~0.12
Key Advantages Bioorthogonal reactivity for pre-targeting, high kinetic rates, potential for fluorogenic activation, high aqueous solubility (sulfo- version).Clinically approved (FDA), rapid clearance.High brightness and photostability.Emission in the deeper NIR-I window, good for deep tissue imaging.
Limitations Requires a bioorthogonal partner (dienophile).Very short half-life (<5 min), poor photostability, concentration-dependent aggregation, non-specific binding.Lacks targeting specificity without conjugation.Lower quantum yield compared to Cy5.5.

Core Advantage: Pre-Targeted Imaging Workflow

The standout feature of this compound is its suitability for pre-targeted in vivo imaging. This two-step strategy decouples the targeting and imaging steps, allowing for the clearance of non-bound targeting agents before the fluorescent probe is introduced. This dramatically reduces background fluorescence and improves the tumor-to-background ratio (TBR).

G cluster_step1 Step 1: Targeting Agent Administration cluster_step2 Step 2: Imaging Agent Administration A Inject Antibody-TCO Conjugate B Antibody binds to Tumor Antigen A->B Targeting C Incubation & Clearance (24-72h) B->C D Unbound Antibody-TCO clears from circulation C->D Systemic Clearance F Rapid Bioorthogonal Reaction (IEDDA Click Chemistry) D->F Pre-targeted TCO available E Inject Cy5.5-Tetrazine E->F Localization H Unbound Cy5.5-Tetrazine clears rapidly E->H Renal Clearance G High Contrast NIR Signal at Tumor Site F->G Fluorescence Activation

Fig 1. Workflow for pre-targeted imaging using the TCO-tetrazine reaction.

This pre-targeting approach is particularly advantageous for antibody-based therapies, where the long circulation time of the antibody can lead to high background signal if it is directly labeled with a dye. The fast kinetics of the tetrazine ligation ensure that the labeling reaction occurs efficiently in vivo even at low concentrations.

Key Differentiators and Supporting Mechanisms

The advantages of this compound are rooted in the principles of bioorthogonal chemistry.

G cluster_advantages Key Advantages cluster_mechanisms Underlying Mechanisms A This compound F Bioorthogonal IEDDA Reaction A->F enables I Tetrazine-Induced Quenching A->I possesses B High Signal-to-Background Ratio C Enhanced Specificity D Lower Systemic Exposure to Fluorophore E Fluorogenic 'Turn-On' Capability G Pre-Targeting Strategy F->G allows for H Rapid Reaction Kinetics F->H characterized by G->B G->C G->D H->C I->E

Fig 2. Logical relationships of Cy5.5 tetrazine's features and advantages.

A significant feature of some tetrazine-dye conjugates is their fluorogenic nature. The tetrazine moiety can quench the fluorescence of the cyanine (B1664457) dye through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). Upon reaction with a dienophile, this quenching effect is eliminated, leading to a "turn-on" of the fluorescence signal. This activation only at the target site further minimizes background noise and enhances detection sensitivity.

Experimental Protocols

To objectively compare the performance of this compound with other NIR dyes, standardized experimental protocols are essential.

Protocol 1: In Vitro Photostability Assessment

Objective: To evaluate the dye's resistance to photobleaching upon continuous light exposure.

Methodology:

  • Sample Preparation: Prepare solutions of this compound, ICG, and standard Cy5.5 at a concentration of 1 µM in phosphate-buffered saline (PBS, pH 7.4).

  • Light Exposure: Place 100 µL of each dye solution in a 96-well plate. Expose the samples to a constant, high-intensity light source (e.g., a xenon lamp within a fluorescence microscope) using an appropriate filter set for Cy5.5 (e.g., Excitation: 630-650 nm). A control plate should be kept in the dark.

  • Fluorescence Measurement: At regular time intervals (e.g., 0, 1, 2, 5, 10, and 20 minutes), measure the fluorescence intensity of both the exposed and control samples using a plate reader.

  • Data Analysis: Normalize the fluorescence intensity of each sample to its initial value (t=0). Plot the normalized fluorescence intensity as a function of exposure time. The rate of fluorescence decay indicates the photostability of the dye.

Protocol 2: In Vivo Pre-Targeted Tumor Imaging in Mice

Objective: To compare the tumor-targeting specificity and signal-to-background ratio of a pre-targeted Cy5.5 tetrazine strategy versus a directly conjugated Cy5.5 dye.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors (e.g., from human cancer cell line xenografts). Tumors should reach a diameter of 5-10 mm.

  • Probe Preparation:

    • Group 1 (Pre-targeted): A targeting antibody (e.g., Trastuzumab) is conjugated with TCO. This compound is prepared in sterile PBS.

    • Group 2 (Directly Labeled): The same antibody is directly conjugated to standard Cyanine5.5 NHS ester.

  • Probe Administration:

    • Group 1: Administer the antibody-TCO conjugate (e.g., 10 mg/kg) via tail vein injection. Allow 48 hours for the conjugate to accumulate at the tumor and for unbound conjugate to clear from circulation. After this period, inject this compound (e.g., 50 nmol).

    • Group 2: Administer the antibody-Cy5.5 conjugate via tail vein injection at a molar equivalent dose to Group 1.

  • In Vivo Imaging: Anesthetize the mice (e.g., with isoflurane) and acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 8, 24, and 48 hours post-injection of the fluorescent component) using an in vivo imaging system (IVIS) with appropriate filters (e.g., excitation ~680 nm, emission ~720 nm).

  • Data Analysis:

    • Using the imaging software, draw regions of interest (ROIs) over the tumor and an adjacent non-tumor area (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the Tumor-to-Background Ratio (TBR) by dividing the tumor ROI intensity by the background ROI intensity.

    • Compare the TBR values between Group 1 and Group 2 over time.

Conclusion

This compound offers significant advantages over conventional NIR dyes for targeted in vivo imaging. Its utility is not merely due to its favorable photophysical properties but is fundamentally rooted in its bioorthogonal reactivity. The ability to employ a pre-targeting strategy allows researchers to achieve exceptionally high signal-to-background ratios, which is critical for the sensitive and specific detection of molecular targets in complex biological systems. While requiring a two-step administration process, the resulting image quality and data reliability make this compound an invaluable tool for researchers in oncology, immunology, and drug development seeking to visualize and quantify biological processes with high precision.

References

A Researcher's Guide to Quantifying Protein Labeling with Cyanine5.5 Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling efficiency is paramount for reproducible and reliable results. Cyanine5.5 (Cy5.5) tetrazine has emerged as a valuable tool for bioorthogonal labeling, enabling the attachment of this far-red fluorescent dye to biomolecules functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This guide provides a comprehensive comparison of Cy5.5 tetrazine with alternative labeling methods, supported by experimental data, detailed protocols, and visualizations to aid in the selection and application of the optimal labeling strategy.

Quantifying the Degree of Labeling (DOL)

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins. The most common and accessible method for determining the DOL is through UV-Vis spectrophotometry. This technique relies on measuring the absorbance of the labeled protein solution at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance of the specific dye.

Key Spectroscopic Parameters for DOL Calculation

Accurate DOL calculation requires the molar extinction coefficient (ε) of the protein and the dye at their respective absorbance maxima, as well as a correction factor (CF) to account for the dye's absorbance at 280 nm.

ParameterSymbolValue for Cyanine5.5 Tetrazine
Molar Extinction Coefficientε198,000 M⁻¹cm⁻¹ at ~684 nm[1][2]
A280 Correction FactorCF₂₈₀0.03[1][2]

Performance Comparison: this compound vs. Alternatives

The choice of a bioorthogonal labeling strategy depends on several factors, including reaction kinetics, stability, and the specific experimental requirements. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene is exceptionally fast, a key advantage for in vivo applications or when working with low concentrations of reactants.[3]

Table 1: Comparison of Bioorthogonal Labeling Chemistries
ReactionReactantsTypical Second-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
IEDDA Tetrazine + trans-cyclooctene (TCO) 10³ - 10⁶ Exceptionally fast, catalyst-free, and highly bioorthogonal. Kinetics can be tuned by modifying the tetrazine and dienophile.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., DBCO, BCN) + Azide10⁻³ - 1Catalyst-free and highly bioorthogonal, but generally slower than IEDDA.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + Azide10¹ - 10⁴Fast and efficient, but requires a copper catalyst which can be toxic to cells.
Table 2: Performance of this compound and Alternative Fluorophores
ProbeChemistryExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Turn-On
This compound iEDDA ~684 ~710 198,000 Low to Moderate
ATTO 647N-TetrazineiEDDA645669150,000Moderate
AF647-DBCOSPAAC650665239,000N/A (Always on)
TAMRA-AzideCuAAC/SPAAC55558095,000N/A (Always on)

Note: Fluorescence turn-on refers to the increase in fluorescence intensity upon reaction. Tetrazine-dye conjugates often exhibit some degree of fluorescence quenching that is relieved upon reaction with a dienophile. While this can reduce background signal, the turn-on ratio for Cy5.5 tetrazine is generally lower than that of probes specifically designed for high fluorogenicity.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol outlines the steps to calculate the DOL for a protein labeled with this compound.

1. Sample Preparation:

  • Purify the labeled protein from any unbound this compound. This is a critical step and can be achieved using size exclusion chromatography (e.g., a desalting column) or dialysis.

2. Spectrophotometric Measurement:

  • Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein solution in a quartz cuvette with a 1 cm pathlength.

  • Record the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of Cyanine5.5 (~684 nm, A_max).

  • If the absorbance readings are too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in your calculations.

3. DOL Calculation:

  • Step 3.1: Calculate the molar concentration of the dye.

    where ε_dye for Cy5.5 tetrazine is 198,000 M⁻¹cm⁻¹ and the pathlength is typically 1 cm.

  • Step 3.2: Calculate the corrected absorbance of the protein at 280 nm.

    where CF₂₈₀ for Cy5.5 tetrazine is 0.03.

  • Step 3.3: Calculate the molar concentration of the protein.

    where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

  • Step 3.4: Calculate the Degree of Labeling (DOL).

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation protein Protein Solution reaction Labeling Reaction protein->reaction cy5_5_tet This compound cy5_5_tet->reaction purification Purification (e.g., Desalting Column) reaction->purification spectrophotometer UV-Vis Spectrophotometer purification->spectrophotometer measure_280 Measure A₂₈₀ spectrophotometer->measure_280 measure_max Measure A_max at ~684 nm spectrophotometer->measure_max calc_protein Calculate Corrected Protein Concentration measure_280->calc_protein calc_dye Calculate Dye Concentration measure_max->calc_dye measure_max->calc_protein calc_dol Calculate DOL calc_dye->calc_dol calc_protein->calc_dol

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

iedda_reaction cluster_reactants Reactants cluster_product Product tetrazine Cyanine5.5-Tetrazine plus + tetrazine->plus tco TCO-modified Protein reaction_arrow Inverse-Electron-Demand Diels-Alder (iEDDA) tco->reaction_arrow conjugate Labeled Protein Conjugate plus->tco reaction_arrow->conjugate

Caption: The iEDDA reaction between this compound and a TCO-modified protein.

References

A Head-to-Head Comparison of Tetrazine Derivatives in Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal bioorthogonal chemical reporter pair is critical for the success of applications ranging from in vivo imaging to targeted drug delivery. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has become a cornerstone of click chemistry due to its exceptionally fast reaction kinetics and high specificity.[1][2] This guide provides a comprehensive head-to-head comparison of various tetrazine derivatives, focusing on their reaction kinetics, stability, and fluorogenic properties to aid in the selection of the ideal tool for specific research needs.

The utility of a tetrazine derivative in bioorthogonal chemistry is a delicate balance between its reactivity and stability. The electronic properties of the substituents on the tetrazine ring play a pivotal role in determining these characteristics. Generally, electron-withdrawing groups enhance the rate of the iEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the cycloaddition with a dienophile's Highest Occupied Molecular Orbital (HOMO).[3] However, this increased reactivity often comes at the cost of reduced stability in aqueous environments.[1][4] Conversely, electron-donating groups tend to increase the stability of the tetrazine ring but at the expense of slower reaction kinetics. This inherent trade-off necessitates a careful consideration of the experimental requirements.

Key Performance Metrics: A Balancing Act

The selection of a suitable tetrazine derivative hinges on three key performance indicators:

  • Reaction Kinetics: The speed of the iEDDA reaction, quantified by the second-order rate constant (k₂), is paramount, particularly for applications involving low reactant concentrations or rapid biological processes.

  • Stability: Tetrazines must be sufficiently stable in the relevant biological milieu (e.g., buffer, cell media, or in vivo) for the duration of the experiment to ensure efficient labeling.

  • Fluorogenic Properties: For fluorescence imaging applications, the ability of the tetrazine to quench an attached fluorophore and the subsequent fluorescence enhancement upon reaction is a critical feature that enables no-wash imaging.

Comparative Data of Tetrazine Derivatives

To facilitate the selection process, the following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions, such as the specific dienophile, solvent, and temperature, can influence the observed rate constants and stability.

Table 1: Reaction Kinetics of Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeSubstituentsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
3,6-di-(2-pyridyl)-s-tetrazinePyridyl (electron-withdrawing)~2000 - 30,000
3-methyl-6-phenyl-1,2,4,5-tetrazineMethyl (electron-donating), PhenylSlower than pyridyl derivatives
3,6-diphenyl-1,2,4,5-tetrazinePhenyl3.6 (with BCN)
H-Tetrazine (monosubstituted)Hydrogen~30,000
Me-Tetrazine (monosubstituted)Methyl (electron-donating)Slower than H-Tetrazine
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazineTrifluoromethyl (strong electron-withdrawing)Very Fast

Table 2: Stability of Tetrazine Derivatives

Tetrazine DerivativeSubstituentsStability AssessmentReference(s)
Alkyl substituted tetrazinesElectron-donatingHigh stability (>96% remaining after 10h)
Pyridyl-substituted tetrazinesElectron-withdrawingLess stable (60-85% degraded after 12h)
Phenyl-substituted tetrazinesElectron-donatingMore stable (>75% remaining after 12h)
Hydrogen substituted tetrazines-Good balance of stability and reactivity
Hydroxyl-substituted tetrazinesElectron-donatingMore stable in aqueous media

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the independent evaluation and comparison of tetrazine derivatives.

Protocol 1: Determination of Second-Order Rate Constant (k₂) using Stopped-Flow UV-Vis Spectrophotometry

This protocol outlines a method for measuring the reaction kinetics of a tetrazine derivative with a dienophile.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Initiate the reaction by rapidly mixing the two solutions and monitor the decrease in absorbance of the tetrazine at its λmax (typically between 510-550 nm) over time.

3. Data Analysis: a. The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function. b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (TCO).

Protocol 2: Assessment of Tetrazine Stability

This protocol outlines a method to assess the stability of a tetrazine derivative under physiological conditions.

1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in an organic solvent (e.g., DMSO). b. Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium.

2. Incubation: a. Incubate the solution at a controlled temperature (e.g., 37 °C). b. At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take aliquots of the solution.

3. Analysis: a. Measure the absorbance of the tetrazine at its λmax using a UV-Vis spectrophotometer. b. Plot the percentage of the remaining tetrazine derivative as a function of time. c. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.

Visualizing the Workflow and Reaction

Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying chemical reaction and the experimental workflow.

iEDDA_Reaction cluster_reactants Reactants cluster_product Product Tetrazine Tetrazine (Diene) Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine iEDDA Cycloaddition Dienophile Dienophile (e.g., TCO) (Strained Alkene) Dienophile->Dihydropyridazine N2 Nitrogen Gas Dihydropyridazine->N2 - N2

The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Tetrazine_Comparison_Workflow cluster_selection Selection Criteria cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_application Application Kinetics Fast Kinetics Synthesis Synthesize/Obtain Tetrazine Derivatives Kinetics->Synthesis Stability High Stability Stability->Synthesis Fluorogenicity Fluorogenic Potential Fluorogenicity->Synthesis Characterization Characterize (NMR, MS, UV-Vis) Synthesis->Characterization Kinetics_Exp Measure Reaction Kinetics (k₂) Characterization->Kinetics_Exp Stability_Exp Assess Stability (t₁/₂) Characterization->Stability_Exp Fluorescence_Exp Evaluate Fluorogenic Properties Characterization->Fluorescence_Exp Application Select Optimal Tetrazine for Specific Application Kinetics_Exp->Application Stability_Exp->Application Fluorescence_Exp->Application

General workflow for comparing different tetrazine derivatives.

Conclusion

The diverse array of available tetrazine derivatives offers a versatile toolkit for bioorthogonal chemistry. The choice of a specific derivative should be carefully considered based on the experimental context, balancing the need for rapid reaction kinetics with the requirement for stability in biological media. For applications demanding high speed, such as in vivo pre-targeting with short-lived isotopes, highly reactive tetrazines with electron-withdrawing substituents are preferable. In contrast, for long-term labeling studies, more stable derivatives with electron-donating groups may be more suitable. By understanding the properties of different tetrazines and employing robust experimental protocols, researchers can effectively harness the power of this bioorthogonal reaction for a wide range of applications in chemical biology, drug development, and molecular imaging.

References

Evaluating the Bioorthogonality of the Cyanine5.5-Tetrazine Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has emerged as a premier bioorthogonal ligation strategy. Its exceptional kinetics and high specificity have propelled its use in a multitude of applications, from live-cell imaging to in vivo pre-targeting strategies. This guide provides a comprehensive evaluation of the bioorthogonality of the Cyanine5.5-tetrazine reaction, comparing its performance with key alternative bioorthogonal reactions. We present supporting experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

Performance Comparison of Bioorthogonal Reactions

The selection of a bioorthogonal reaction is a critical decision, balancing the need for rapid and specific conjugation with the maintenance of biological integrity. The following tables summarize key performance indicators for the Cyanine5.5-tetrazine reaction and its leading alternatives.

Table 1: Reaction Kinetics of Common Bioorthogonal Reactions

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Inverse-Electron-Demand Diels-Alder (IEDDA) Cyanine5.5-Tetrazine + TCO ~1,000 - 30,000 *[1][2]Exceptionally fast, catalyst-free, and proceeds in aqueous environments. The kinetics are tunable by modifying the tetrazine and dienophile.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne + Azide10⁻³ - 1Catalyst-free, but generally slower than the IEDDA reaction. The rate is highly dependent on the structure of the strained alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + Azide10¹ - 10⁴Requires a copper(I) catalyst, which can be cytotoxic, limiting its in vivo applications. Ligands can enhance the reaction rate.

Table 2: Stability and Cytotoxicity Profile

Bioorthogonal ReagentStability in Aqueous MediaCytotoxicity
Cyanine5.5-Tetrazine Moderate to High Expected to be Low
AzideHighLow
Strained Alkynes (e.g., BCN, DBCO)HighGenerally Low
Copper(I) CatalystN/AHigh

Note: The stability of tetrazines in aqueous media is influenced by their substituents. Electron-donating groups tend to increase stability, while electron-withdrawing groups can lead to faster degradation.[3][4][5] The cytotoxicity of Cyanine5.5-tetrazine has not been extensively reported. However, both cyanine (B1664457) dyes and the tetrazine moiety are generally considered to have low toxicity in the concentrations used for bioorthogonal labeling. A cell viability assay, such as the MTT assay, is recommended to determine the specific IC50 value for a given cell line and experimental conditions (see Experimental Protocols section).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the Cyanine5.5-tetrazine reaction and its evaluation, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for assessing bioorthogonality.

G cluster_0 Inverse Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine Cyanine5.5-Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) (on biomolecule) TCO->TransitionState Dihydropyridazine Unstable Dihydropyridazine Intermediate TransitionState->Dihydropyridazine Product Stable Conjugate (Fluorescently Labeled Biomolecule) Dihydropyridazine->Product Retro-Diels-Alder N2 N₂ Gas Dihydropyridazine->N2

Figure 1: IEDDA reaction pathway of Cyanine5.5-tetrazine and TCO.

G cluster_1 Experimental Workflow for Bioorthogonality Evaluation Start Start Kinetics Determine Second-Order Rate Constant (k₂) Start->Kinetics Stability Assess Stability in Biological Media Start->Stability Cytotoxicity Evaluate Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity DataAnalysis Data Analysis and Comparison Kinetics->DataAnalysis Stability->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion on Bioorthogonality DataAnalysis->Conclusion

Figure 2: Key experiments for evaluating bioorthogonality.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of bioorthogonal reactions.

Protocol 1: Determination of the Second-Order Rate Constant (k₂)

This protocol describes the determination of the second-order rate constant for the Cyanine5.5-tetrazine reaction with a TCO-modified substrate using UV-Vis spectrophotometry. The reaction is monitored by the disappearance of the characteristic absorbance of the tetrazine.

Materials:

  • Cyanine5.5-tetrazine

  • TCO-functionalized molecule (e.g., TCO-PEG-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Stopped-flow apparatus (for fast reactions)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of Cyanine5.5-tetrazine in DMSO.

    • Prepare a stock solution of the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO or water).

  • Reaction Setup (Pseudo-First-Order Conditions):

    • The reaction is performed with a large excess (at least 10-fold) of the TCO-functionalized molecule to ensure pseudo-first-order kinetics with respect to the Cyanine5.5-tetrazine.

  • Kinetic Measurement:

    • Dilute the Cyanine5.5-tetrazine stock solution in PBS to a final concentration that gives an initial absorbance in the range of 0.5 - 1.0 at its λmax (typically around 520-540 nm for the tetrazine moiety).

    • Place the Cyanine5.5-tetrazine solution in a quartz cuvette and record the initial absorbance.

    • Initiate the reaction by adding the excess TCO-functionalized molecule to the cuvette and mix rapidly. For very fast reactions, a stopped-flow instrument is necessary.

    • Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * e^(-k_obs * t).

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO-functionalized molecule.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of Cyanine5.5-tetrazine.

Materials:

  • Adherent cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Cyanine5.5-tetrazine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Cyanine5.5-tetrazine in complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Cyanine5.5-tetrazine. Include wells with medium only (blank) and cells with medium but no compound (negative control).

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate for 10-15 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the Cyanine5.5-tetrazine concentration and fitting the data to a dose-response curve.

References

Assessing the In Vivo Stability of Cyanine5.5 Tetrazine Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for in vivo imaging is a critical decision that directly influences experimental outcomes. Among the myriad of available options, Cyanine5.5 (Cy5.5) tetrazine conjugates have emerged as a popular choice for bioorthogonal labeling studies due to their far-red fluorescence, which minimizes tissue autofluorescence. However, a thorough assessment of their in vivo stability is paramount for accurate and reproducible results. This guide provides an objective comparison of the in vivo performance of Cy5.5 tetrazine conjugates with alternative near-infrared (NIR) probes, supported by experimental data and detailed protocols.

Performance Comparison of In Vivo Fluorescent Probes

PropertyCyanine5.5 TetrazineCy7 TetrazineIRDye 800CW TetrazineATTO 680 Tetrazine
Excitation Max (nm) ~675~750~774~680
Emission Max (nm) ~694~773~789~700
In Vivo Imaging Window NIR-INIR-INIR-I / NIR-IINIR-I
Relative Brightness GoodVery GoodExcellentGood
Photostability ModerateGoodExcellentGood
Reported In Vivo Half-life Data not directly available for tetrazine conjugate. Antibody conjugates show long half-lives (days).[1]Data not directly available for tetrazine conjugate. Nanoparticle conjugates show variable half-lives depending on formulation.[2]Data not directly available for tetrazine conjugate. Antibody conjugates have shown long half-lives.Data not directly available for tetrazine conjugate.
Key Advantages Well-established, good brightness in the far-red region.Deeper tissue penetration compared to Cy5.5.[3]High quantum yield and photostability.Good photostability and brightness.
Considerations Potential for lower stability of some tetrazine derivatives.[4]

Experimental Protocols

A comprehensive assessment of the in vivo stability of a fluorescent probe involves several key experimental steps, from bioconjugation to in vivo imaging and data analysis.

Protocol 1: Antibody Labeling with Tetrazine

This protocol describes the labeling of a trans-cyclooctene (B1233481) (TCO)-modified antibody with a Cyanine5.5-tetrazine probe.

Materials:

  • TCO-modified antibody in amine-free buffer (e.g., PBS)

  • Cyanine5.5-tetrazine

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the TCO-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Tetrazine Probe Preparation: Immediately before use, dissolve the Cyanine5.5-tetrazine in anhydrous DMSO or DMF to a concentration of 1-2 mM.

  • Conjugation Reaction: Add a 3-5 fold molar excess of the dissolved Cyanine5.5-tetrazine to the TCO-modified antibody solution.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted Cyanine5.5-tetrazine by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5.5 (around 675 nm).

Protocol 2: In Vivo Stability and Biodistribution Assessment in Mice

This protocol outlines a general procedure for evaluating the in vivo stability and biodistribution of a fluorescently labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • Cyanine5.5-tetrazine labeled antibody

  • Sterile PBS

  • In vivo fluorescence imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model: Utilize appropriate tumor-bearing mice for the study. For example, for an antibody targeting EGFR, a xenograft model with tumors overexpressing EGFR would be suitable.[5]

  • Probe Administration: Administer the Cyanine5.5-tetrazine labeled antibody to the mice via intravenous (tail vein) injection at a typical dose of 1-10 mg/kg.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system. Use appropriate excitation and emission filters for Cy5.5.

  • Image Analysis: Quantify the fluorescence intensity in the tumor and major organs (liver, kidneys, spleen, lungs, heart) at each time point to determine the signal-to-background ratio and assess probe accumulation.

  • Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest the tumor and major organs. Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe more accurately. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Pharmacokinetics (Optional): To determine the circulation half-life, collect blood samples at multiple time points post-injection and measure the fluorescence intensity.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for clearly communicating complex experimental procedures and biological concepts.

experimental_workflow Experimental Workflow for In Vivo Stability Assessment cluster_prep Probe Preparation cluster_invivo In Vivo Studies cluster_analysis Data Analysis antibody TCO-Modified Antibody conjugation Bioconjugation antibody->conjugation tetrazine Cy5.5-Tetrazine tetrazine->conjugation purification Purification conjugation->purification injection IV Injection into Mouse Model purification->injection imaging Longitudinal Fluorescence Imaging injection->imaging exvivo Ex Vivo Organ Imaging imaging->exvivo quantification Signal Quantification imaging->quantification biodistribution Biodistribution (%ID/g) exvivo->biodistribution stability Half-life Determination quantification->stability

Workflow for in vivo stability assessment.

EGFR_pathway Targeted Imaging of the EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Probe Cy5.5-Tz-Antibody Probe->EGFR Binds to extracellular domain RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation JAK_STAT->Proliferation

EGFR signaling pathway targeted by a fluorescent probe.

Discussion and Alternatives

While this compound is a robust fluorescent probe, its in vivo stability can be influenced by the stability of the tetrazine moiety itself, which can vary depending on its substituents. For applications requiring deeper tissue penetration and higher signal-to-background ratios, especially in larger animals, probes emitting further into the NIR spectrum, such as Cy7, are often superior.

Alternatives to this compound:

  • Cy7 Tetrazine: Offers a longer emission wavelength, leading to less light scattering and absorption by tissues, which is advantageous for deep-tissue imaging.

  • IRDye 800CW Tetrazine: Known for its high quantum yield and exceptional photostability, making it suitable for studies requiring long or repeated imaging sessions.

  • ATTO Dyes (e.g., ATTO 680, ATTO 700) Tetrazine: These dyes offer a range of spectral properties with good photostability and brightness.

  • Alexa Fluor Dyes (e.g., Alexa Fluor 647, Alexa Fluor 680) Tetrazine: A widely used family of dyes known for their brightness and photostability. Alexa Fluor 647 has shown superior photostability compared to Cy5.

The choice of the optimal fluorescent probe will ultimately depend on the specific requirements of the in vivo study, including the target, the animal model, the required imaging depth, and the imaging instrumentation available. For many applications, the favorable spectral properties and well-established bioconjugation chemistry of this compound make it a suitable choice. However, for more demanding applications, particularly those requiring deep tissue imaging or enhanced photostability, exploring alternatives with longer emission wavelengths and superior photophysical properties is recommended.

References

Safety Operating Guide

Personal protective equipment for handling Cyanine5.5 tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

The primary hazards associated with compounds similar to Cyanine5.5 tetrazine include skin, eye, and respiratory irritation.[1][3] Therefore, adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A thorough PPE strategy is essential for personal safety when handling this compound. The following equipment must be worn at all times in the laboratory.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or GlassesWear tight-sealing safety goggles or safety glasses with side shields to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
Body Protection Laboratory CoatA standard, fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection VentilationAll work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols. In case of insufficient ventilation, a NIOSH/MSHA approved respirator is necessary.

Operational Plan: Safe Handling Workflow

Proper handling is critical for both user safety and the integrity of the compound. The following workflow provides a step-by-step procedure for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Cover the work surface with absorbent paper to contain any potential spills.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Compound :

    • For Solids : Avoid the formation of dust and aerosols. Weigh the material directly into the reaction vessel if possible.

    • For Solutions : Non-sulfonated cyanine (B1664457) dyes often require dissolution in an organic co-solvent like DMF or DMSO before being added to an aqueous buffer.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area, away from light. The recommended storage temperature is typically -20°C or -80°C to ensure stability.

  • Post-Experiment Cleanup :

    • Thoroughly clean the work area and decontaminate all equipment after use.

    • Dispose of all contaminated materials according to the disposal plan below.

start Start: Review Safety Protocols prep 1. Preparation - Work in Fume Hood - Gather Materials start->prep ppe 2. Don PPE - Goggles - Gloves - Lab Coat prep->ppe handle 3. Handle Compound - Avoid Dust/Aerosols - Use Co-solvent if needed - Keep Container Closed ppe->handle cleanup 4. Post-Handling - Clean Work Area - Decontaminate Equipment handle->cleanup storage Store Properly (-20°C or -80°C, Dark, Dry) handle->storage If not all used disposal 5. Waste Disposal - Segregate Hazardous Waste - Use Labeled Containers cleanup->disposal end End disposal->end

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste generated should be treated as hazardous chemical waste.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled Hazardous Waste ContainerIncludes unused compound, contaminated weigh paper, and pipette tips.
Liquid Waste Labeled Hazardous Waste ContainerIncludes solutions containing the compound and solvent rinses of glassware. Do not dispose of down laboratory drains.
Contaminated PPE Labeled Hazardous Waste BagIncludes used gloves and disposable lab coats.
Contaminated Sharps Sharps ContainerIncludes needles and syringes used to handle solutions of the compound.

Waste Disposal Protocol:

  • Segregation : Designate a specific, clearly labeled hazardous waste container for all this compound waste. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Collection : Collect all contaminated materials in the appropriate designated container.

  • Final Disposal : Once the waste container is full, seal it tightly and contact your institution's EHS department for pickup and disposal in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure

Immediate action is necessary in the event of an exposure or spill to mitigate harm.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.
Small Spill Alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the area immediately and contact your institution's EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanine5.5 tetrazine
Reactant of Route 2
Reactant of Route 2
Cyanine5.5 tetrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。